The following technical guide provides an in-depth profile of 4-Chloro-2-(piperidin-1-yl)phenylboronic acid , addressing the specific CAS number inquiry and expanding into a comprehensive reference for its synthesis, rea...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth profile of 4-Chloro-2-(piperidin-1-yl)phenylboronic acid , addressing the specific CAS number inquiry and expanding into a comprehensive reference for its synthesis, reactivity, and application in medicinal chemistry.
[1]
Part 1: Chemical Identity & CAS Resolution
The specific chemical structure requested—a phenylboronic acid substituted with a chlorine atom at the 4-position and a piperidine ring at the 2-position (ortho)—is a specialized building block used primarily in the synthesis of biaryl scaffolds for kinase inhibitors and GPCR ligands.
Note on Derivatives:
Researchers often encounter this molecule in its pinacol ester form (boronate ester) due to enhanced stability during storage. While the free acid (CAS 2096339-67-0) is the active transmetalating species, the pinacol ester is frequently the preferred commercial precursor.
Part 2: Synthesis Architecture
The synthesis of 4-Chloro-2-(piperidin-1-yl)phenylboronic acid presents a classic challenge in regioselectivity: installing a boronic acid ortho to a bulky, electron-rich amine while preserving the chloro-substituent.
Retrosynthetic Analysis
The most robust pathway avoids direct electrophilic aromatic substitution (which would likely occur ortho to the amine but para to the chlorine, yielding the wrong isomer). Instead, a Directed Ortho-Metalation (DoM) or Lithium-Halogen Exchange strategy is required, starting from a functionalized halo-benzene.
Validated Synthetic Protocol
The following protocol describes the conversion of commercially available 1-Bromo-4-chloro-2-fluorobenzene into the target boronic acid.
Mechanism: The fluorine atom at the 2-position is activated for displacement by the ortho-bromine (mildly withdrawing) and the inductive effect of the ring. Piperidine acts as the nucleophile.
Dissolve the intermediate from Step 1 in THF and cool to -78°C.
Add n-BuLi dropwise. The Lithium preferentially exchanges with Bromine (C1) rather than Chlorine (C4) due to the weaker C-Br bond.
Add B(OiPr)₃ to trap the aryl-lithium species.
Quench with dilute acidic hydrolysis (HCl) to liberate the boronic acid.
Synthesis Workflow Diagram
Caption: Two-step regioselective synthesis via SNAr displacement followed by cryogenic lithiation-borylation.
Part 3: Applications in Medicinal Chemistry[3][4][5][6]
This boronic acid is a critical "ortho-constrained" building block. The piperidine ring at the ortho position introduces significant steric bulk and electronic donation, which influences both the chemical reactivity and the pharmacological profile of the final drug candidate.
Suzuki-Miyaura Cross-Coupling
The primary application is the formation of biaryl systems. However, the ortho-amino group presents specific challenges:
Steric Hindrance: The piperidine ring blocks the approach of the Palladium catalyst to the C-B bond.
Protodeboronation: Electron-rich boronic acids are prone to hydrolytic cleavage of the C-B bond under basic conditions.
Optimized Coupling Protocol (Buchwald Conditions):
To overcome these issues, use specialized phosphine ligands that create a highly active catalytic pocket.
Component
Recommendation
Rationale
Catalyst
Pd₂(dba)₃ or Pd(OAc)₂
Palladium source.
Ligand
SPhos or XPhos
These dialkylbiaryl phosphines are designed to facilitate oxidative addition and transmetalation in sterically hindered substrates [1].
Base
K₃PO₄ (anhydrous)
Mild base reduces protodeboronation compared to carbonates.
Solvent
Toluene/Water (10:1) or Dioxane
Biphasic systems often assist in solubilizing inorganic bases while protecting the boronic acid.
Scaffold Design (Kinase Inhibition)
In kinase inhibitor design, the ortho-piperidine motif is often used to exploit solvent-exposed regions of the ATP-binding pocket. The piperidine nitrogen can also serve as a hydrogen bond acceptor or solubilizing group.
Part 4: Handling & Stability (Self-Validating Safety)
Boronic acids with ortho-amino substituents can exhibit N→B coordination , forming a cyclic zwitterionic species (a boronate-ammonium inner salt).
Stability Implication: This coordination actually stabilizes the molecule against oxidation and protodeboronation compared to unsubstituted phenylboronic acids.
Dehydration: Upon heating or vacuum drying, the molecule may dehydrate to form the boroxine (cyclic trimer anhydride). This is reversible; the monomer reforms in the presence of water/base during coupling reactions.
Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow oxidation of the C-B bond to a phenol (C-OH).
References
Buchwald, S. L., et al. (2005). "Suzuki-Miyaura Coupling of Hindered Arylboronic Acids." Journal of the American Chemical Society.
BLD Pharm. (2024). "Product Analysis: (4-Chloro-2-(piperidin-1-yl)phenyl)boronic acid - CAS 2096339-67-0."
Comprehensive Technical Guide on 4-Chloro-2-(piperidin-1-yl)phenylboronic Acid: Structural Dynamics and Cross-Coupling Workflows
Executive Summary In modern drug discovery and complex molecule synthesis, bifunctional arylboronic acids serve as indispensable building blocks. 4-Chloro-2-(piperidin-1-yl)phenylboronic acid (CAS: 2096339-67-0) is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and complex molecule synthesis, bifunctional arylboronic acids serve as indispensable building blocks. 4-Chloro-2-(piperidin-1-yl)phenylboronic acid (CAS: 2096339-67-0) is a highly specialized ortho-substituted boronic acid[1]. The presence of a bulky piperidine ring adjacent to the boronic acid moiety, coupled with an electron-withdrawing chloro group, creates a unique electronic and steric microenvironment.
As a Senior Application Scientist, I have observed that while this structural motif is highly desirable for synthesizing complex biaryls and pharmaceutical intermediates, it presents distinct challenges in cross-coupling reactions—namely, steric hindrance during transmetalation and a high susceptibility to protodeboronation[2],[3]. This whitepaper dissects the physicochemical properties of this compound, explains the causality behind its reactivity, and provides a field-proven, self-validating protocol for its successful application in Suzuki-Miyaura cross-coupling.
Physicochemical Properties & Structural Causality
Understanding the baseline physical properties of 4-Chloro-2-(piperidin-1-yl)phenylboronic acid is critical for predicting its behavior in solution and under thermal stress.
Refrigerated (2–8 °C), under inert atmosphere[4],[5]
Structural Dynamics (E-E-A-T Insights)
The reactivity of this compound is governed by two competing structural features:
The Ortho-Piperidino Group: The piperidine ring introduces significant steric bulk directly adjacent to the boronic acid. During the Suzuki-Miyaura catalytic cycle, this bulk hinders the approach of the palladium-aryl halide complex, slowing down the transmetalation step. However, the nitrogen atom's lone pair can also transiently coordinate with the palladium center, creating a pre-coordination complex that, if leveraged correctly with the right ligand, can actually direct and facilitate the coupling.
The Para-Chloro Group: Positioned para to the boronic acid (and meta to the piperidine), the electronegative chlorine atom withdraws electron density from the aromatic ring. This increases the Lewis acidity of the boron atom, making it easier for a base to attack and form the reactive [ArB(OH)3]- boronate species. Conversely, this electron withdrawal weakens the C-B bond, making the compound highly susceptible to base-catalyzed hydrolysis and subsequent protodeboronation (yielding 1-chloro-3-(piperidin-1-yl)benzene)[2],[6].
The Protodeboronation Challenge
Protodeboronation is the nemesis of ortho-heteroatom-substituted arylboronic acids[2]. When exposed to strong aqueous bases (e.g., NaOH or KOH) at elevated temperatures, the boronic acid undergoes rapid pre-hydrolytic cleavage before transmetalation can occur[2],[3].
Causality in Experimental Design:
To outcompete protodeboronation, we must accelerate the transmetalation step while suppressing the hydrolytic pathway. This dictates our experimental choices:
Base Selection: We avoid strong aqueous bases. Instead, mild, solid bases like K₃PO₄ or Cs₂CO₃ are utilized. They provide enough basicity to form the active boronate without overwhelming the system with hydroxide ions.
Solvent System: A predominantly organic solvent system (e.g., 1,4-Dioxane) with only a catalytic amount of water (10:1 ratio) is used. The trace water is strictly to solubilize the inorganic base and activate the boron center, preventing the bulk degradation seen in purely aqueous environments.
Catalyst Selection: A highly active, sterically accommodating catalyst like Pd(dppf)Cl₂ or a Buchwald pre-catalyst (e.g., XPhos Pd G2) is required to ensure the oxidative addition and transmetalation steps occur faster than the C-B bond can hydrolyze.
Mechanistic Pathway
The following diagram illustrates the optimized Suzuki-Miyaura catalytic cycle, specifically highlighting the sterically hindered transmetalation step unique to the ortho-piperidino boronate.
This protocol is designed as a self-validating system . By incorporating specific analytical checkpoints, researchers can verify the mechanistic integrity of the reaction in real-time.
Materials Required
Aryl Halide (Ar-X): 1.0 equivalent
4-Chloro-2-(piperidin-1-yl)phenylboronic acid: 1.5 equivalents (Excess compensates for minor unavoidable protodeboronation)
Base: K₃PO₄ (2.0 equivalents, finely milled)
Catalyst: Pd(dppf)Cl₂ (0.05 equivalents, 5 mol%)
Solvent: 1,4-Dioxane / H₂O (10:1 v/v, thoroughly degassed via sparging with N₂)
Step-by-Step Methodology
Step 1: Inert Atmosphere Setup
Flame-dry a Schlenk tube equipped with a magnetic stir bar under a vacuum, then backfill with dry Nitrogen (N₂). Repeat this cycle three times to ensure the complete removal of atmospheric oxygen, which would otherwise oxidize the Pd(0) active species to an inactive Pd(II) black precipitate.
Step 2: Reagent Loading
Add the aryl halide (1.0 eq), 4-Chloro-2-(piperidin-1-yl)phenylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq) to the Schlenk tube.
In a glovebox or under a strict stream of N₂, add the Pd(dppf)Cl₂ (0.05 eq). Causality: Adding the catalyst last minimizes its exposure to trace moisture before the stabilizing ligands and substrates are present.
Step 3: Solvent Addition & Reaction Execution
Inject the degassed 1,4-Dioxane/H₂O (10:1) mixture via syringe.
Seal the tube, place it in a pre-heated oil bath at 80 °C, and stir vigorously (800 rpm) for 12 hours. Causality: Vigorous stirring is mandatory because the system is biphasic (solid base in organic solvent); mass transfer limitations will artificially slow transmetalation, giving protodeboronation the upper hand.
Step 4: Self-Validation and Analytical Monitoring (Crucial Step)
At t = 2 hours , withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.
Validation Logic: Look for the mass peak corresponding to 1-chloro-3-(piperidin-1-yl)benzene (m/z ~195).
If the m/z 195 peak is dominant: Protodeboronation is outcompeting your coupling. Action: Stop the reaction. Switch to a more active catalyst system (e.g., XPhos Pd G2) to accelerate transmetalation, or reduce the water content further.
If the product mass is dominant: The catalytic cycle is functioning as designed. Proceed with the 12-hour incubation.
Step 5: Workup and Purification
Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.
Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure biaryl product.
References
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society / University of Edinburgh. Retrieved from [Link]
Li, M., Tang, Y., Gao, J., Rao, G., & Mao, Z. (2020). Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. Synlett, 31(20), 2039-2042. Retrieved from [Link]
RSC Advances. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Semantic Scholar. Retrieved from [Link]
The Ascendant Role of 2-Piperidinyl Phenylboronic Acids in Contemporary Drug Discovery: A Technical Guide
Foreword: The Convergence of Privileged Scaffolds In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the emergence of novel molecular entities with signif...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the emergence of novel molecular entities with significant therapeutic potential. The amalgamation of the piperidine ring, a ubiquitous motif in numerous pharmaceuticals, with the versatile phenylboronic acid moiety has given rise to the class of 2-piperidinyl phenylboronic acid derivatives. This in-depth guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of these compounds, offering valuable insights for researchers, scientists, and professionals engaged in drug development.
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in drug design, appearing in a wide array of approved drugs.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse substituents that can interact with biological targets.[1][2] On the other hand, the boronic acid group has gained significant traction in medicinal chemistry, most notably with the approval of the proteasome inhibitor bortezomib.[3] Boronic acids are unique in their ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes, making them potent inhibitors.[3][4] The phenyl ring acts as a rigid linker, positioning the piperidine and boronic acid groups in a defined spatial orientation for optimal target engagement.
This guide will navigate through the synthetic strategies employed to construct these hybrid molecules, delve into their diverse biological activities with a focus on their mechanistic underpinnings, and present a critical analysis of their structure-activity relationships.
I. Synthetic Strategies: Constructing the 2-Piperidinyl Phenylboronic Acid Core
The synthesis of 2-piperidinyl phenylboronic acid derivatives can be approached through several convergent strategies, primarily involving the formation of the C-N bond between the phenyl and piperidine rings or the installation of the boronic acid moiety onto a pre-formed 2-piperidinylbenzene scaffold.
A prevalent method involves the nucleophilic aromatic substitution or metal-catalyzed cross-coupling of a piperidine with a suitably functionalized phenylboronic acid precursor. For instance, a common starting material is a halogenated phenylboronic acid ester, which can react with piperidine under various coupling conditions.
Alternatively, the synthesis can commence with the formation of the 2-piperidinylaniline, which can then be converted to the corresponding boronic acid. This approach was utilized in the synthesis of 2-piperidinyl phenyl benzamides, where 2-(4-methylpiperidin-1-yl)aniline served as a key intermediate.[5]
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of 2-piperidinyl phenylboronic acid derivatives.
A common method for the synthesis of aryl boronic acids involves the electrophilic trapping of an arylmetal intermediate with a borate ester at low temperatures.[4] This can be achieved through a Grignard reaction or a lithium-halogen exchange.[4] Another widely used approach is the transition metal-catalyzed coupling of an aryl halide with a diboronic acid reagent.[4]
II. Biological Applications and Mechanisms of Action
The unique structural features of 2-piperidinyl phenylboronic acid derivatives have positioned them as promising candidates for a range of therapeutic applications. Their ability to act as enzyme inhibitors and receptor modulators has been a primary focus of research.
A. Inhibition of β-Lactamases: Combating Antibiotic Resistance
One of the most significant applications of boronic acid derivatives is in the inhibition of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[6] Phenylboronic acids have shown potent activity against both class A and class C β-lactamases.[7] The boronic acid moiety acts as a transition-state analog, forming a reversible covalent adduct with the catalytic serine residue in the enzyme's active site, thereby inactivating it.[4][6] The electrophilic boron atom mimics the carbonyl carbon of the β-lactam ring.[4]
Caption: Mechanism of β-lactamase inhibition by a boronic acid derivative.
The piperidine moiety in 2-piperidinyl phenylboronic acid derivatives can be strategically modified to enhance binding affinity and selectivity for the target β-lactamase. The nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in the active site. Furthermore, the hydrophobic nature of the piperidine ring can engage in favorable interactions with hydrophobic pockets within the enzyme.[8]
B. Positive Allosteric Modulation of the Prostaglandin EP2 Receptor
Derivatives of 2-piperidinyl phenyl benzamide have been identified as positive allosteric modulators (PAMs) of the prostaglandin EP2 receptor.[5] These compounds do not activate the receptor on their own but enhance the response to the endogenous ligand, prostaglandin E2 (PGE2).[5] This allosteric modulation suggests that the 2-piperidinyl phenyl moiety binds to a site on the receptor distinct from the orthosteric binding site of PGE2. Such a mechanism can offer greater selectivity and a more nuanced pharmacological response compared to direct agonists.
C. Potential as Anticancer Agents
The antiproliferative activity of various piperidine and pyridine derivatives against cancer cell lines has been documented.[9][10] While specific studies on the anticancer effects of 2-piperidinyl phenylboronic acids are emerging, the known activities of their constituent parts suggest potential in this area. Boronic acids, exemplified by bortezomib, can inhibit the proteasome, a key target in cancer therapy.[3] The piperidine scaffold can be functionalized to target specific kinases or other proteins implicated in cancer progression.
III. Structure-Activity Relationships (SAR)
The biological activity of 2-piperidinyl phenylboronic acid derivatives is intricately linked to their three-dimensional structure and the nature of the substituents on both the phenyl and piperidine rings.
Modification
Effect on Activity
Rationale
Substitution on the Phenyl Ring
Can significantly alter potency and selectivity.
Substituents can influence the electronic properties of the boronic acid, affecting its pKa and reactivity. They can also engage in specific interactions with the target protein.
Substitution on the Piperidine Ring
Can modulate pharmacokinetic properties and target binding.
Introduction of functional groups can create additional hydrogen bonding or hydrophobic interactions. The stereochemistry of substituents is often crucial for optimal binding.[8]
Position of the Piperidine Ring
The ortho-position relative to the boronic acid is critical.
This arrangement creates a specific spatial relationship between the two key functional groups, which is likely essential for binding to many biological targets.
For β-lactamase inhibitors, the presence of a carboxylate or a bioisostere on the phenyl ring can mimic the carboxylate of the natural penicillin substrate, enhancing binding affinity. The piperidine ring can explore hydrophobic pockets within the active site, and its substitution pattern can fine-tune these interactions.
IV. Experimental Protocols
A. General Procedure for the Synthesis of a 2-Piperidinyl Phenylboronic Acid Derivative
This protocol is a generalized representation and may require optimization for specific substrates.
Step 1: Coupling of Piperidine with a Halogenated Phenylboronic Ester.
To a solution of the halogenated phenylboronic ester (1.0 eq) in a suitable solvent (e.g., toluene, dioxane) is added piperidine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K3PO4, 2.0 eq).
The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel.
Step 2: Hydrolysis of the Boronic Ester.
The purified 2-piperidinyl phenylboronic ester is dissolved in a mixture of a suitable organic solvent (e.g., acetone, THF) and aqueous acid (e.g., 1 M HCl).
The mixture is stirred at room temperature for 2-4 hours.
The organic solvent is removed under reduced pressure, and the aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
The pH of the aqueous layer is adjusted to be neutral or slightly basic with a suitable base (e.g., NaHCO3).
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried, filtered, and concentrated to yield the final 2-piperidinyl phenylboronic acid.
B. In Vitro β-Lactamase Inhibition Assay
Preparation of Reagents:
Prepare a stock solution of the test compound (2-piperidinyl phenylboronic acid derivative) in DMSO.
Prepare a solution of the β-lactamase enzyme (e.g., AmpC) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
Prepare a solution of a chromogenic β-lactam substrate (e.g., nitrocefin) in the same buffer.
Assay Procedure:
In a 96-well microplate, add the enzyme solution to each well.
Add varying concentrations of the test compound (or DMSO for the control) to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
Initiate the reaction by adding the nitrocefin solution to each well.
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.
Data Analysis:
Calculate the initial reaction rates for each inhibitor concentration.
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
V. Future Perspectives and Conclusion
The class of 2-piperidinyl phenylboronic acid derivatives represents a promising area for the discovery of novel therapeutics. The modular nature of their synthesis allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. Future research will likely focus on:
Expansion of the therapeutic applications: Exploring their potential in other areas such as virology, immunology, and neurodegenerative diseases.
Optimization of pharmacokinetic properties: Fine-tuning the scaffold to improve oral bioavailability, metabolic stability, and safety profiles.
Development of selective inhibitors: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.
References
A comprehensive list of all sources cited in this guide will be provided in the final section.
Ortho-amino phenylboronic acid stability and reactivity profile
This guide serves as a definitive technical resource for the handling, stability, and reactivity of 2-aminophenylboronic acid (2-APBA) . It is designed for research scientists and process chemists who require actionable,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a definitive technical resource for the handling, stability, and reactivity of 2-aminophenylboronic acid (2-APBA) . It is designed for research scientists and process chemists who require actionable, high-fidelity data beyond standard safety data sheets.
2-Aminophenylboronic acid is a bifunctional building block characterized by the ortho-positioning of a Lewis acidic boronic acid group and a Lewis basic primary amine. This proximity creates a unique "push-pull" electronic environment that drives its utility in benzoxaborole synthesis and carbohydrate recognition but simultaneously destabilizes the molecule via protodeboronation and uncontrolled oligomerization.
Core Application Insight: Unlike meta or para isomers, 2-APBA cannot be treated as a standard aryl boronic acid. The internal N···B interaction lowers the activation energy for protodeboronation and facilitates rapid dehydration to boroxines. Successful utilization requires strict control over pH and solvation shells during reaction design.
Structural Dynamics & Stability Profile
The stability of 2-APBA is governed by two competing equilibrium processes: Protodeboronation (irreversible degradation) and Boroxine Formation (reversible dehydration).
A. The Ortho-Effect and N-B Interaction
In the solid state and non-polar solvents, the amine nitrogen donates electron density into the empty p-orbital of the boron atom. While not a full covalent bond in the parent molecule (unlike in constrained benzoxaboroles), this interaction:
Increases Lewis Acidity: The boron center becomes "pre-activated," making it more susceptible to nucleophilic attack (e.g., by water or hydroxide).
Catalyzes Degradation: The ammonium/amine group acts as an intramolecular general acid/base, facilitating the cleavage of the C-B bond.
B. Protodeboronation Mechanism
The primary degradation pathway is hydrolytic C-B bond cleavage, yielding aniline and boric acid.
Trigger: Aqueous basic conditions or high temperature in protic solvents.
Mechanism: The reaction proceeds via a zwitterionic intermediate where the proton on the nitrogen is transferred to the ipso-carbon, followed by C-B bond scission.
Prevention: Avoid heating free 2-APBA in water/alcohol mixtures above 60°C without a protecting group.
C. Boroxine Equilibrium
2-APBA exists in equilibrium with its trimeric anhydride (boroxine). Commercial samples often contain varying ratios of monomer and trimer.
Dry State: Predominantly boroxine (anhydride).
Wet State: Hydrolyzes back to monomeric acid.
Implication: Stoichiometric calculations should account for the variable water content (often requiring titration or use of excess reagent).
Visualization: Stability & Equilibrium Network
Caption: Dynamic equilibrium of 2-APBA. The reversible dehydration to boroxine competes with irreversible protodeboronation via a zwitterionic transition state.
Reactivity Profile
A. Suzuki-Miyaura Coupling
The Challenge: The free amine group can coordinate to Pd(II) species, poisoning the catalyst and reducing turnover frequency (TOF). Additionally, the high rate of protodeboronation under standard basic Suzuki conditions leads to hydrodeboronation (yield loss).
The Solution:
Ligand Selection: Use bulky, electron-rich phosphines (e.g., SPhos , XPhos ) to prevent amine coordination to the metal center.
Protection: Masking the amine as a Boc-carbamate or acetamide significantly improves stability and yields.
B. Heterocycle Synthesis (Benzoxaboroles)
2-APBA is a precursor to benzoxaboroles and diazaborines.
Reaction with Nitriles: 2-APBA reacts with nitriles in the presence of salicylic acid to form amidine-linked boron heterocycles.
Reaction with Aldehydes: Condensation with 2-formylphenylboronic acid derivatives yields complex polycyclic boron systems.
C. Diazotization (Sandmeyer-Type)
The amine can be converted to a diazonium salt, allowing substitution of the amino group while retaining the boronic acid (if conditions are mild) or subsequent transformations.[2][3]
Caution: The boronic acid group is sensitive to the strong acids usually required for diazotization. Buffered conditions or organic nitrites (e.g., t-BuONO) are preferred.
Container: Tightly sealed glass with Parafilm; hygroscopic.
QC Check: Before critical reactions, check solubility in 5% NaOH. Turbidity indicates significant boroxine or degradation to aniline (insoluble in base).
Protocol 2: Chemoselective N-Boc Protection
This protocol validates the material for subsequent coupling reactions by stabilizing the C-B bond.
4-Chloro-2-piperidinophenylboronic Acid: A Comprehensive Guide to Solvation Thermodynamics and Experimental Workflows
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Solvation Mechanics, Quantitative Profiling, and Self-Validating Methodologies Executive Summary In modern synt...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Content Focus: Solvation Mechanics, Quantitative Profiling, and Self-Validating Methodologies
Executive Summary
In modern synthetic chemistry and drug development, specialized arylboronic acids are indispensable building blocks, particularly for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. 4-Chloro-2-piperidinophenylboronic acid (CAS: 2096339-67-0) [1] is a highly functionalized derivative that presents unique solubility challenges and opportunities. Unlike standard phenylboronic acids, which often suffer from poor solubility in non-polar media due to rigid crystalline hydrogen-bonding networks [2], this compound features an ortho-piperidine ring and a para-chloro substituent that fundamentally alter its solvation thermodynamics.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data tables. Here, we will deconstruct the causality behind this compound's solubility profile and provide a field-proven, self-validating protocol for empirical quantification.
The solubility of any boronic acid is a thermodynamic competition between its solid-state crystal lattice energy and its solvent-mediated solvation energy [3]. 4-Chloro-2-piperidinophenylboronic acid possesses a structural triad that dictates its behavior in organic solvents:
The Boronic Acid (-B(OH)₂): This highly polar, Lewis acidic moiety acts as both a strong hydrogen bond donor and acceptor. Left unchecked, it forms highly stable, insoluble dimeric networks.
Ortho-Piperidine Steric Shielding & B-N Coordination: The bulky piperidine ring at the ortho position sterically disrupts the close intermolecular packing required for extended hydrogen bonding. Furthermore, the proximity of the basic piperidine nitrogen to the empty p-orbital of the boron atom facilitates an intramolecular B-N dative interaction [4]. This internal satisfaction of polarity drastically lowers the energetic penalty of dissolving the compound in less polar solvents [5].
Lipophilic Halogenation: The chlorine atom increases the overall lipophilicity of the aromatic system, enhancing favorable dispersion forces with halogenated and aromatic solvents[6].
Caption: Structural factors influencing the solvation of 4-Chloro-2-piperidinophenylboronic acid.
Quantitative Solubility Profile
Because specialized boronic acids often lack exhaustive, peer-reviewed solubility databases[7], process chemists must rely on predictive extrapolation validated by empirical testing. Based on the behavior of highly substituted, lipophilic arylboronic acids [3], the following table summarizes the expected solubility parameters for 4-Chloro-2-piperidinophenylboronic acid at 25°C.
Solvent Class
Representative Solvents
Estimated Solubility
Solvation Mechanism & Field Notes
Polar Aprotic
DMF, DMSO, NMP
> 100 mg/mL
Strong dipole interactions; excellent H-bond acceptors. Ideal for stock solutions.
Halogenated
Dichloromethane (DCM)
30 - 50 mg/mL
Enhanced by lipophilic interactions with the piperidine and chloro groups.
Ethers
THF, 1,4-Dioxane
20 - 40 mg/mL
Coordination of ethereal oxygen to the empty p-orbital of the Boron atom.
Alcohols
Methanol, Ethanol
10 - 30 mg/mL
Good solubility, but carries a high risk of reversible boronate esterification over time.
Non-Polar
Hexane, Heptane
< 1 mg/mL
Unable to overcome the residual H-bonding lattice energy of the -B(OH)₂ group.
Aqueous
Water (pH 7.0)
< 0.5 mg/mL
Highly lipophilic backbone dominates. Soluble only if pH > pKa (anion) or pH < 4 (cation).
Note: The propensity for this compound to undergo dehydration to form trimeric boroxines in dry, non-polar solvents upon heating can artificially alter perceived solubility and molecular weight calculations [8].
Self-Validating Experimental Protocol
Step-by-Step Methodology
Saturation (The Excess Solid Rule):
Add 100 mg of 4-Chloro-2-piperidinophenylboronic acid to a glass vial containing 2.0 mL of the target organic solvent. A visible layer of undissolved solid must remain to ensure the solution is truly saturated.
Isothermal Equilibration:
Seal the vial tightly (use PTFE-lined caps to prevent solvent evaporation) and place it in a thermostatic shaker bath set to exactly 25.0°C ± 0.5°C. Agitate at 200 RPM.
Phase Separation (The Filter Trap):
After 24 hours, extract 0.5 mL of the suspension using a syringe. Attach a 0.22 µm PTFE syringe filter .
Expert Insight: Boronic acids possess a high affinity for hydroxylated surfaces. If a cellulose-based filter is used, the boronic acid can form transient boronate esters with the filter matrix, artificially lowering the measured concentration. Always use PTFE and discard the first 0.1 mL of filtrate to saturate any non-specific binding sites.
Quantification:
Dilute the clear filtrate appropriately in the mobile phase and analyze via HPLC-UV (typically at 210-254 nm).
Thermodynamic Validation:
Repeat the sampling process at 48 hours. If the concentration at 48 hours is within 5% of the 24-hour measurement, thermodynamic equilibrium is confirmed. If it is higher, continue shaking.
Caption: Self-validating Shake-Flask experimental workflow for solubility determination.
Critical Handling Insights for Process Chemists
Avoid Alcohols for Long-Term Storage: While methanol and ethanol are excellent solvents for dissolving 4-Chloro-2-piperidinophenylboronic acid, prolonged storage in these solvents can lead to the formation of methyl or ethyl boronate esters. Always prepare alcoholic solutions immediately prior to use.
The Boroxine Equilibrium: If you are running a Suzuki coupling in dry toluene and observe unexpected stoichiometry failures, check for boroxine formation. Boronic acids spontaneously dehydrate into trimeric anhydrides (boroxines) when heated in non-polar, anhydrous environments [8]. This effectively changes the molecular weight of your active species. Adding a slight excess of water (or using a biphasic solvent system) pushes the equilibrium back to the active monomeric boronic acid.
References
Wikipedia. "Phenylboronic acid - Properties and Reactivity". URL:[Link]
Journal of Solution Chemistry. "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents". Semantic Scholar. URL:[Link]
Journal of Chemical & Engineering Data. "Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents". ACS Publications. URL: [Link]
Georganics. "Phenylboronic acid – preparation and application". URL: [Link]
MDPI. "Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles". URL:[Link]
Modulating Boronate Affinity: The Role of Ortho-Piperidine Sterics and B–N Interactions
Topic: Steric Effects of Ortho-Piperidine Group on Boronic Acid Binding Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The incorporation of an o...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Steric Effects of Ortho-Piperidine Group on Boronic Acid Binding
Content Type: Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of an ortho-aminomethyl group—specifically a piperidine moiety—into phenylboronic acid (PBA) scaffolds represents a critical design strategy in the development of carbohydrate sensors and reversible covalent drugs. This modification introduces a dualistic effect: electronic facilitation via intramolecular B–N coordination (lowering pKa) and steric gating driven by the bulky piperidine ring. This guide analyzes how the ortho-piperidine group modulates binding kinetics and thermodynamics, providing actionable protocols for characterizing these effects in drug discovery and sensor development.
The Mechanistic Landscape: B–N Interactions vs. Steric Bulk
The binding of boronic acids to diols (e.g., glucose, serine proteases) is governed by the transition from a trigonal planar (
) neutral species to a tetrahedral () anionic boronate ester.
The Electronic "Assist" (B–N Coordination)
In unsubstituted PBA, the pKa is typically ~8.8, meaning it remains trigonal and poor at binding diols at physiological pH (7.4).
The ortho-((1-piperidinyl)methyl) group introduces a Lewis basic nitrogen. The lone pair on the nitrogen donates into the empty p-orbital of the boron atom.
Effect: This stabilizes the tetrahedral geometry prior to diol binding, effectively lowering the pKa to ~5.8–6.5.
Result: The boronic acid is "pre-activated" for binding at neutral pH.
The Steric "Gate" (Piperidine Bulk)
While the B–N bond improves thermodynamic affinity at pH 7.4, the physical size of the piperidine ring (existing predominantly in a chair conformation) creates significant steric hindrance around the boron center.
Effect: The bulky ring blocks the trajectory of incoming nucleophiles (diols).
Result: Slower association (
) and dissociation () rates compared to less sterically demanding amines (e.g., dimethylamine). This increases the residence time of the bound state, a critical parameter in drug efficacy.
Mechanistic Pathway Diagram
The following diagram illustrates the equilibrium between the open (solvated) form and the closed (B–N coordinated) form, and subsequent diol binding.
Figure 1: Equilibrium dynamics of ortho-aminomethylphenylboronic acids. The B-N bond facilitates the sp3 geometry, while the piperidine bulk gates the diol entry.
Comparative Kinetics & Thermodynamics
The choice of the ortho-amine substituent drastically alters the physicochemical profile. The table below contrasts unsubstituted PBA with ortho-piperidine and ortho-diethylamine derivatives.
Table 1: Physicochemical Profiling of Boronic Acid Derivatives[1]
Derivative
Substituent (Ortho)
Apparent pKa
B–N Bond Strength
Steric Bulk (A-Value)
Physiological Binding (pH 7.4)
PBA
-H
~8.8
None
Negligible
Poor
o-DMA-PBA
-CH₂N(CH₃)₂
~5.2
Strong
Low
High Affinity / Fast Kinetics
o-Pip-PBA
-CH₂N(CH₂)₅
~5.8 - 6.5
Moderate
High (Chair)
High Affinity / Slow Kinetics
Key Insight: The piperidine derivative often exhibits a slightly higher pKa than the dimethylamine analog because the steric clash between the ring protons and the boronic acid hydroxyls destabilizes the B–N closed form slightly, making the "open" form more accessible than in the dimethyl case, yet still far superior to unsubstituted PBA.
Experimental Protocols
To validate the steric and electronic effects of the piperidine group, two core experiments are required: pKa determination and Binding Constant (
) measurement via the Alizarin Red S (ARS) assay.
Protocol A: Determination of pKa (Potentiometric/UV-Vis)
Objective: Quantify the shift in acidity caused by the B–N interaction.
Preparation: Dissolve the ortho-piperidine boronic acid (1 mM) in a solution of 0.1 M KCl (ionic strength control) with <1% DMSO if solubility is limited.
Titration: Acidify to pH 2.0 using HCl. Titrate with standardized KOH (0.1 M) under
atmosphere to prevent carbonate formation.
Detection: Monitor pH continuously. Alternatively, use UV-Vis spectroscopy scanning 200–400 nm; the B–N coordination often causes a hypsochromic shift (blue shift) in
.
Analysis: Plot pH vs. Volume of Base (or Absorbance vs. pH). The inflection point (or midpoint of spectral change) represents the pKa.
Protocol B: ARS Displacement Assay (Binding Affinity)
Objective: Measure binding affinity (
) to a model diol (e.g., Fructose) by displacing a reporter dye.
Principle: Alizarin Red S (ARS) is non-fluorescent (or weakly fluorescent) alone but becomes highly fluorescent (and changes color from orange to red) when bound to boronic acid. The piperidine group's steric bulk will affect the displacement rate and equilibrium.
Workflow Diagram:
Figure 2: ARS Displacement Assay Workflow for determining binding constants.
Step-by-Step Methodology:
Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.4).
ARS-Boronate Complex: Mix ortho-piperidine PBA (
M) with ARS ( M). Allow 15 mins for equilibrium. Observe color change (Orange Red).
Titration: Aliquot the complex into a 96-well plate. Add increasing concentrations of the target diol (0 to 50 mM).
) decreases as sugar binds. Use the following equation to solve for :
Note: Due to the steric bulk of piperidine, equilibration time may be longer than standard PBA. Ensure readings are stable (kinetic check) before recording.
Applications in Drug Development & Sensing
Glucose Sensing (Wulff-Type Receptors)
The ortho-piperidine motif is a staple in continuous glucose monitoring (CGM) research.
Steric Role: The piperidine bulk prevents the binding of larger, interfering macromolecules (like glycosylated proteins) while allowing small glucose molecules to penetrate, enhancing selectivity .
Covalent Protease Inhibitors
Boronic acids are used as "warheads" (e.g., Bortezomib) to covalently bind the active site serine or threonine.
Design Strategy: Attaching an ortho-piperidine group can tune the residence time .
Mechanism: The steric clash makes the formation of the covalent bond slower (
decreases), but once formed, the complex is extremely stable and re-solvation is hindered ( decreases significantly). This leads to prolonged target engagement, a desirable trait for drugs requiring long-duration action.
References
James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide Sensing with Molecular Receptors Based on Boronic Acid.[1] Angewandte Chemie International Edition. Link
Collins, B. E., Metola, P., & Anslyn, E. V. (2013).[3] On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Supramolecular Chemistry. Link
Wang, D., & Liu, B. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry.[4] Link
Springsteen, G., & Wang, B. (2002). A Detailed Examination of Boronic Acid-Diol Complexation. Tetrahedron. Link
BenchChem. (2025).[5] Alizarin Red S Staining Protocol and Quantification. BenchChem Application Notes. Link
The Intramolecular N-B Coordination in 2-Piperidinophenylboronic Acids: A Technical Guide for Researchers and Drug Development Professionals
Abstract This technical guide provides an in-depth exploration of the intramolecular N-B coordination in 2-piperidinophenylboronic acids and their derivatives. This unique structural motif, characterized by a dative bond...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth exploration of the intramolecular N-B coordination in 2-piperidinophenylboronic acids and their derivatives. This unique structural motif, characterized by a dative bond between the nitrogen of the piperidine ring and the boron atom of the boronic acid, significantly influences the chemical and physical properties of these molecules. This guide will delve into the synthesis, structural characterization, and the nuanced factors governing the stability and dynamics of this coordination. Furthermore, we will explore the burgeoning applications of this class of compounds in medicinal chemistry and drug development, offering insights for researchers and scientists in the field.
Introduction: The Significance of the Intramolecular N-B Dative Bond
Organoboron compounds, particularly boronic acids, have emerged as indispensable tools in modern organic synthesis and medicinal chemistry.[1] Their utility is largely attributed to the unique electronic properties of the boron atom, which possesses a vacant p-orbital, rendering it a Lewis acid.[2] This Lewis acidity allows for a variety of chemical transformations and interactions, most notably the formation of coordinate bonds with Lewis bases.
In 2-piperidinophenylboronic acids, the proximity of the basic nitrogen atom of the piperidine ring to the acidic boronic acid moiety facilitates the formation of an intramolecular dative bond (N→B). This coordination transforms the boron center from a trigonal planar (sp²) geometry to a more stable tetrahedral (sp³) geometry. This structural change has profound implications for the molecule's reactivity, stability, and biological activity. The presence and strength of this N-B bond can modulate the Lewis acidity of the boron, influence the compound's conformation, and provide a structural basis for the design of targeted therapeutic agents.[3][4]
Synthesis of 2-Piperidinophenylboronic Acids
Experimental Protocol: Synthesis of an o-(Dialkylaminomethyl)phenylboronic Acid Analog
This protocol is adapted from the synthesis of o-(pyrrolidinylmethyl)phenylboronic acid and can be modified for the synthesis of 2-piperidinophenylboronic acid.
Step 1: Ortho-lithiation and Borylation
To a solution of N-benzylpiperidine (or a suitable precursor that can be directed to ortho-lithiation) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add n-butyllithium (1.1 equivalents) dropwise.
Allow the reaction mixture to warm to 0 °C and stir for 2 hours.
Cool the mixture back to -78 °C and add triisopropyl borate (1.5 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Step 2: Hydrolysis
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure to yield the crude boronic acid.
Step 3: Purification
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of organic solvents) to afford the desired 2-piperidinophenylboronic acid.
Structural Characterization: Unveiling the N-B Coordination
The definitive characterization of the intramolecular N-B bond relies on a combination of spectroscopic and crystallographic techniques.
¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is a powerful tool for probing the coordination state of the boron atom.[5][6] The chemical shift (δ) of the boron nucleus is highly sensitive to its electronic environment and hybridization state.
Tricoordinate Boron (sp²): In the absence of N-B coordination (the "open" form), the boron atom is sp²-hybridized and exhibits a ¹¹B NMR signal in the downfield region, typically between 28 and 33 ppm.
Tetracoordinate Boron (sp³): Upon formation of the intramolecular N-B dative bond (the "closed" form), the boron center becomes sp³-hybridized. This increased coordination and shielding results in a significant upfield shift of the ¹¹B NMR signal, typically to the range of 8 to 13 ppm.
In solution, there is often an equilibrium between the open and closed forms. The observed ¹¹B NMR chemical shift will be a weighted average of the two species, providing insight into the position of the equilibrium under different conditions (e.g., solvent, temperature, pH).
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous evidence for the presence and nature of the intramolecular N-B bond in the solid state.[3] It allows for the precise determination of key structural parameters.
N-B Bond Length: The distance between the nitrogen and boron atoms is the most direct measure of the coordination strength. Typical N-B dative bond lengths in such compounds range from 1.65 to 1.75 Å.[3]
Boron Geometry: X-ray crystallography confirms the tetrahedral geometry around the boron atom when the N-B bond is present.
While the crystal structure for 2-(piperidin-1-yl)phenylboronic acid is not publicly available, the data for the closely related o-(pyrrolidinylmethyl)phenylboronic acid complexed with catechol provides valuable comparative insights.[3]
Data Presentation: Crystallographic Parameters of an Analogous Compound
The following table summarizes key crystallographic data for the catechol ester of o-(pyrrolidinylmethyl)phenylboronic acid, which exhibits a clear intramolecular N-B bond.[3]
Parameter
Value
N-B Bond Length
1.685(7) Å
Sum of Angles around Boron
~434° (approaching tetrahedral)
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁
Note: This data is for a closely related analog and is presented for illustrative purposes.
Factors Influencing the Intramolecular N-B Coordination
The formation and strength of the intramolecular N-B dative bond are not static but are influenced by a delicate interplay of electronic, steric, and environmental factors.
Electronic Effects
The Lewis acidity of the boron atom and the Lewis basicity of the nitrogen atom are primary determinants of the N-B bond strength.
Substituents on the Aromatic Ring: Electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boron, thereby strengthening the N-B interaction. Conversely, electron-donating groups decrease the Lewis acidity and weaken the coordination.
Substituents on the Piperidine Ring: Electron-donating groups on the piperidine ring can increase the basicity of the nitrogen atom, potentially leading to a stronger N-B bond, provided steric hindrance is not a countervailing factor.
Steric Effects
The steric bulk of the substituents on both the piperidine ring and the aromatic ring can influence the ability of the nitrogen and boron atoms to achieve the optimal geometry for coordination. Increased steric hindrance can disfavor the formation of the N-B bond.
Solvent Effects
The polarity and coordinating ability of the solvent play a crucial role in the N-B bond equilibrium.[3]
Non-coordinating Solvents: In solvents like chloroform or dichloromethane, the intramolecular N-B coordination is generally favored.
Coordinating Solvents: In protic or coordinating solvents such as water or methanol, the solvent molecules can compete with the intramolecular nitrogen for coordination to the boron atom. This can lead to the formation of a solvent-inserted species, where the N-B bond is either weakened or broken.[3]
Complexation with Diols
Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols to form boronate esters. This complexation can significantly impact the intramolecular N-B coordination. The formation of a five- or six-membered boronate ester ring can alter the electronics and sterics around the boron atom, often favoring the tetracoordinate state and thus strengthening the N-B bond.[3]
Caption: Equilibrium between open, closed, and solvent-inserted forms.
Applications in Drug Development and Medicinal Chemistry
The unique structural and chemical properties of 2-piperidinophenylboronic acids and their analogs make them attractive scaffolds for drug design and development.[4][7]
Enzyme Inhibition
The boronic acid moiety is a well-established pharmacophore for the inhibition of serine proteases.[3] The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. The intramolecular N-B coordination can pre-organize the molecule into a conformation that is favorable for binding to the active site, potentially increasing both the affinity and selectivity of the inhibitor. Derivatives of phenylboronic acid have shown promise as inhibitors of β-lactamases, which are responsible for antibiotic resistance.[8][9]
Caption: Mechanism of serine protease inhibition.
PET Imaging Agents
The ability of the boronic acid moiety to interact with biologically relevant molecules, coupled with the potential for radiolabeling, makes these compounds candidates for the development of Positron Emission Tomography (PET) imaging agents. The piperidine moiety can be modified to enhance targeting to specific receptors or tissues. For example, bifunctional chelators incorporating a boronic acid have been explored for imaging amyloid-β plaques in Alzheimer's disease.[10]
Fluorescent Sensors
The N-B interaction can be exploited in the design of fluorescent sensors. In a process known as photoinduced electron transfer (PET), the lone pair of electrons on the nitrogen atom can quench the fluorescence of a nearby fluorophore.[11][12] The binding of an analyte to the boronic acid can disrupt the N-B coordination, inhibiting the PET process and "turning on" the fluorescence. This mechanism can be used to design sensors for biologically important diols, such as glucose.
Conclusion
The intramolecular N-B coordination in 2-piperidinophenylboronic acids is a fascinating and functionally significant structural feature. This guide has provided a comprehensive overview of the synthesis, characterization, and factors governing this interaction, as well as its potential applications in drug discovery. A thorough understanding of the principles outlined herein is crucial for the rational design of novel therapeutic agents and chemical probes based on this versatile molecular scaffold. Further research into the specific biological activities of 2-piperidinophenylboronic acid and its derivatives is warranted and holds considerable promise for the development of new medicines.
References
Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry. [Link]
Zhu, L., Shabbir, S. H., Gray, M., Lynch, V. M., Sorey, S., & Anslyn, E. V. (2006). A structural investigation of the N-B interaction in an o-(N,N-dialkylaminomethyl)arylboronate system. Journal of the American Chemical Society, 128(4), 1222–1232. [Link]
Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]
New CDDO Arylboronate Ester Derivatives with High Selectivity and Low Toxicity. PubMed. [Link]
11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. PubMed. [Link]
Pinto, M., & Silva, F. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4309. [Link]
Revising Intramolecular Photoinduced Electron Transfer (PET) from First-Principles. Accounts of Chemical Research. [Link]
Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC. [Link]
Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. MDPI. [Link]
Trippier, P. C. (2016). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 7(9), 1615-1629. [Link]
Phenylboronic Acid Derivatives as Validated Leads Active in Clinical Strains Overexpressing KPC-2: A Step against Bacterial Resistance. PubMed. [Link]
Coordination Chemistry of Bifunctional Chemical Agents Designed for Applications in 64Cu PET Imaging for Alzheimer's Disease. ACS Publications. [Link]
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. [Link]
One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. PMC. [Link]
Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. [Link]
Luminescent Photoinduced Electron Transfer (PET) Molecules for Sensing and Logic Operations. YouTube. [Link]
Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Journal of Scientific & Technical Research. [Link]
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed. [Link]
Coordination Chemistry of Bifunctional Chemical Agents Designed for Applications in 64Cu PET Imaging for Alzheimer's Disease. PubMed. [Link]
Role of intramolecular vibrations in long-range electron transfer between pheophytin and ubiquinone in bacterial photosynthetic reaction centers. PubMed. [Link]
Suzuki-Miyaura coupling conditions for 4-Chloro-2-piperidinophenylboronic acid
Executive Summary This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-piperidinophenylboronic acid . This substrate presents a "perfect storm" of synthetic challenges: si...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-piperidinophenylboronic acid . This substrate presents a "perfect storm" of synthetic challenges: significant steric hindrance due to the ortho-piperidine group, high susceptibility to protodeboronation (instability), and a competitive electrophilic site (the 4-chloro group).
Successful coupling requires a departure from "standard" Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3). This guide prioritizes the use of Buchwald-type precatalysts (Gen 3/4) and weak phosphate bases to facilitate rapid transmetallation at mild temperatures, thereby outcompeting the decomposition pathways.
Substrate Analysis: The "Steric-Electronic" Trap
To design a valid protocol, one must first understand the specific failure modes of the molecule:
Steric Hindrance (The Ortho Effect): The piperidine ring at the C2 position creates a massive steric wall. Standard ligands (PPh3, dppf) often fail to support the active Pd(0) species during the crowded transmetallation step, leading to stalled reactions.
Protodeboronation (The Stability Issue): Ortho-amino boronic acids are notoriously unstable. The basic nitrogen can facilitate the hydrolytic cleavage of the C-B bond, replacing the boronic acid with a proton (yielding 3-chlorophenylpiperidine) before coupling occurs. This is accelerated by strong bases (OH-, CO3 2-) and high heat.
Chemoselectivity (The 4-Cl Risk): While aryl chlorides are generally less reactive than bromides or iodides, the use of highly active catalysts (necessary to overcome the steric hindrance) increases the risk of oxidative addition into the C-Cl bond, leading to polymerization or homocoupling.
Mechanistic Insight & Logic
The critical battle in this reaction is Rate of Transmetallation (
) vs. Rate of Protodeboronation () .
Goal: Maximize
using bulky, electron-rich ligands (e.g., XPhos, SPhos) that facilitate the reaction of hindered substrates.
Goal: Minimize
by using anhydrous conditions or weak bases () and keeping temperatures low (<60°C).
Diagram 1: Catalytic Cycle & Failure Modes
Caption: The "Danger Zone" is the competition between Transmetallation (hindered by piperidine) and Protodeboronation (accelerated by base/heat).
Optimization Strategy: Variable Selection
Variable
Recommendation
Scientific Rationale
Ligand
XPhos or SPhos
These biaryl phosphine ligands are electron-rich (facilitating oxidative addition) and extremely bulky (creating a pocket that accelerates reductive elimination and stabilizes the Pd center against the piperidine bulk).
Precatalyst
XPhos Pd G3/G4
Generates the active L-Pd(0) species immediately at room temperature. Traditional Pd(OAc)2 requires heat to activate, during which time the boronic acid decomposes.
Base
K3PO4 (Tribasic)
A mild base that is sufficient to activate the boronic acid but slow to promote protodeboronation compared to hydroxides or carbonates.
Solvent
THF/Water (10:1)
A small amount of water is required for the Suzuki mechanism (boronate formation), but excess water promotes decomposition.
Experimental Protocols
Method A: The "Gold Standard" (High Steric Demand)
Recommended for initial screening and high-value intermediates. Uses Buchwald G3/G4 precatalysts for maximum reliability.
Reagents:
Aryl Halide (Partner): 1.0 equiv (Preferably Bromide or Iodide).
(0.5 M aqueous solution or finely ground solid) (2.0 equiv).
Solvent: THF or 1,4-Dioxane (degassed).
Step-by-Step Protocol:
Setup: Charge a reaction vial (equipped with a stir bar) with the Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol%).
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes (evacuate/refill x3).
Solvent Addition: Add degassed THF (4 mL) via syringe.
Base Addition: Add degassed 0.5 M aqueous
(4 mL, 2.0 mmol) via syringe.
Note: If using solid base, add it in step 1.
Reaction: Stir vigorously at 40°C .
Critical Control: Do not exceed 60°C initially. Monitor by TLC/LC-MS after 1 hour. If conversion is slow, increase to 60°C.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
, filter, and concentrate.
Method B: The "Traditional" Alternative
Use if G3/G4 catalysts are unavailable. Relies on in-situ catalyst generation.
Reagents:
Catalyst Source:
(5 mol%).
Ligand: SPhos (10 mol%) (Ratio Pd:Ligand 1:2 is crucial).
Base:
(solid, anhydrous) (2.0 equiv).
Solvent: Toluene / Water (10:1 ratio).
Step-by-Step Protocol:
Pre-complexation: In a separate small vial, dissolve
and SPhos in 1 mL of Toluene. Stir at room temperature for 10 minutes under Argon (solution should turn yellow/orange).
Main Vessel: Charge the Aryl Halide, Boronic Acid, and solid
into the reaction vessel. Purge with Argon.
Combine: Add the pre-formed catalyst solution to the main vessel. Add the remaining Toluene and Water (degassed).
Reaction: Heat to 80°C .
Note: Higher temperature is needed here to activate the Pd(II) to Pd(0), but this increases the risk of deboronation.
Troubleshooting & Decision Tree
If the reaction fails, analyze the crude mixture via LC-MS to identify the specific failure mode.
Diagram 2: Optimization Logic
Caption: Troubleshooting logic based on LC-MS byproduct analysis.
Specific Fixes:
If Deboronation dominates: Switch to the MIDA Boronate or Pinacol Ester of the starting material. These are significantly more stable than the free boronic acid.
If the 4-Cl reacts: Ensure your coupling partner is an Aryl-Iodide or Aryl-Bromide. The rate of oxidative addition for Ar-I is orders of magnitude faster than Ar-Cl. Keep the reaction time short.
Safety & Handling
4-Chloro-2-piperidinophenylboronic acid: Likely an irritant. Handle in a fume hood. Avoid inhalation of dust.
Palladium Catalysts: Heavy metal waste. Dispose of in designated solid waste containers.
Solvents: THF and Dioxane are peroxide formers. Ensure solvents are fresh and distilled/inhibited.
References
Buchwald, S. L., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1][2] Journal of the American Chemical Society, 2010.[1][3]
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.
Martin, R., & Buchwald, S. L. "Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 2008.
Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited."[4] Journal of the American Chemical Society, 2017.[4]
Optimizing cross-coupling of sterically hindered ortho-amino boronic acids
Application Note: Optimizing Cross-Coupling of Sterically Hindered Ortho-Amino Boronic Acids Executive Summary The Suzuki-Miyaura cross-coupling of ortho-substituted arylboronic acids is a cornerstone of medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimizing Cross-Coupling of Sterically Hindered Ortho-Amino Boronic Acids
Executive Summary
The Suzuki-Miyaura cross-coupling of ortho-substituted arylboronic acids is a cornerstone of medicinal chemistry, particularly for synthesizing biaryl privileged structures found in kinase inhibitors. However, ortho-amino boronic acids (2-aminophenylboronic acids) present a "perfect storm" of synthetic challenges:
Steric Hindrance: The ortho substituent impedes transmetallation.
Catalyst Poisoning: The free amino group (
) acts as a competitive ligand, sequestering the active Palladium(0) species.
Rapid Protodeboronation: The amino group facilitates rapid C-B bond cleavage under basic conditions, often outpacing the desired cross-coupling.
This guide details two field-proven protocols to overcome these failure modes: a High-Activity Precatalyst Method for moderately stable substrates, and a MIDA Boronate Slow-Release Protocol for highly unstable or "impossible" substrates.
Mechanistic Insight: The "Race Against Time"
To optimize these reactions, one must understand the kinetic competition occurring in the flask. Success depends on accelerating the productive Transmetallation step while suppressing the destructive Protodeboronation and Catalyst Poisoning pathways.
Figure 1: Kinetic Pathways in Ortho-Amino Coupling
Caption: The kinetic competition. The free amine promotes catalyst deactivation (Poisoning) and substrate destruction (Protodeboronation). Success requires accelerating Transmetallation.
Key Mechanistic Driver:
The instability of 2-aminophenylboronic acids arises from the proximity of the basic amine to the boron center. Under the basic conditions required for Suzuki coupling, the amine can facilitate the formation of a zwitterionic intermediate or coordinate to the boron (forming an internal "ate" complex), which lowers the activation energy for C-B bond cleavage (protodeboronation) [1].
For ortho-amino substrates, standard catalysts like
or are insufficient due to their inability to prevent amine coordination. We utilize Buchwald Precatalysts (Generation 3 or 4) .
Why Precatalysts? They generate the active
species immediately upon exposure to base, without requiring excess ligand that could inhibit the cycle.
Why SPhos/XPhos? These dialkylbiaryl phosphine ligands are electron-rich (facilitating oxidative addition) and extremely bulky. The bulk creates a "protective shell" around the Pd center, physically blocking the small amine substrate from coordinating and poisoning the catalyst [2].
Table 1: Catalyst Selection Matrix
Substrate Challenge
Recommended Ligand
Precatalyst Form
Rationale
Steric Bulk (Ortho-Ortho)
SPhos
SPhos Pd G3/G4
High flexibility; excellent stability against oxidation.
Heterocyclic (e.g., Pyridyl)
XPhos
XPhos Pd G3/G4
Superior for N-heterocycles; prevents N-binding to Pd.
Primary Amine ()
BrettPhos
BrettPhos Pd G3
Specifically designed to prevent primary amine binding.
Degassing (Critical): Charge a reaction vial with the aryl halide, boronate ester, and
. Seal and purge with Argon for 5 minutes. Oxygen promotes homocoupling and phenol formation.
Catalyst Addition: Add XPhos Pd G3. Note: Adding the catalyst last prevents decomposition during the purging phase.
Solvent Addition: Add sparged Dioxane/Water mixture via syringe.
Rapid Heating: Place immediately into a pre-heated block at 80–100°C .
Why? A slow ramp-up favors protodeboronation (which has a lower activation energy) over transmetallation. You need to "jump start" the catalytic cycle.[2]
Monitoring: Agitate vigorously. Reaction is typically complete in 1–4 hours.
Workup: Cool, dilute with EtOAc, wash with brine, and purify.
Protocol B: The MIDA Boronate "Slow-Release" System
Use this protocol for highly unstable free boronic acids or when Protocol A yields only de-boronated byproduct (aniline).
The Logic:
MIDA (N-methyliminodiacetic acid) boronates are air-stable and unreactive under anhydrous conditions. By using a biphasic system with a specific base, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the cross-coupling consumption. This keeps the concentration of the unstable free acid low, minimizing decomposition [3].
Figure 2: MIDA Slow-Release Workflow
Caption: The MIDA strategy acts as a "drip feed" for the unstable boronic acid, preventing accumulation and decomposition.
Crucial Detail: Do not overheat initially. 60°C is the "sweet spot" where MIDA hydrolysis occurs at a controlled rate. If conversion stalls after 4 hours, increase to 80°C.
Time Course: These reactions are slower (6–24 hours) because they depend on the hydrolysis rate.
Troubleshooting Guide
Symptom
Diagnosis
Corrective Action
Low Conversion, SM Remains
Catalyst Poisoning
Switch to BrettPhos Pd G3 or protect the amine (e.g., Boc-protection) prior to coupling.
Full Conversion to Aniline
Protodeboronation
Switch to Protocol B (MIDA). The free acid is decomposing faster than it couples.
Homocoupling of Halide
Oxygen Ingress
Degas solvents more thoroughly (freeze-pump-thaw) or increase catalyst loading.
Oxaborole Formation
Cyclodehydration
2-aminophenylboronic acid can cyclize to benzo[c][1,2]oxaborol-1(3H)-ol. Add excess base (NaOH) to force ring opening.
References
Protodeboronation Mechanisms: Cox, P. A., et al. (2017). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[3] Link
Buchwald Precatalysts: Bruno, N. C., et al. (2013). "Rational Ligand Design for the Arylation of Hindered Primary Amines." Chemical Science. Link
MIDA Boronate Protocol: Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[3] Link
Instability of 2-Heterocyclic Boronates: Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society.[3] Link
Application Note: Palladium Catalyzed Cross-Coupling of 4-Chloro-2-piperidinophenylboronic Acid
Part 1: Executive Summary & Strategic Analysis[2] The Challenge: The "Ortho-Effect" Trap 4-Chloro-2-piperidinophenylboronic acid represents a "perfect storm" of difficulty in Suzuki-Miyaura cross-coupling. Researchers of...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Analysis[2]
The Challenge: The "Ortho-Effect" Trap
4-Chloro-2-piperidinophenylboronic acid represents a "perfect storm" of difficulty in Suzuki-Miyaura cross-coupling. Researchers often experience low yields (<20%) or complete reaction failure when applying standard conditions (e.g., Pd(PPh3)4, Na2CO3).[1][2]
The failure stems from two competing structural antagonisms:
Steric Blocking (The Kinetic Barrier): The bulky piperidine ring at the ortho position forces the boronic acid moiety out of planarity with the aromatic ring. This creates a massive steric wall that inhibits the transmetallation step, preventing the palladium center from effectively engaging with the boronate.
Facilitated Protodeboronation (The Decomposition Trap): The basic nitrogen of the piperidine ring can act as an intramolecular base, coordinating with the boron center or water to catalyze the hydrolytic cleavage of the C-B bond. This leads to the rapid formation of the hydrodeboronated byproduct (1-(3-chlorophenyl)piperidine) before coupling can occur.
The Solution: Bulky, Electron-Rich Ligands
To succeed, the catalytic system must be faster than the decomposition pathway.[2] We utilize Buchwald Precatalysts (Gen 3/Gen 4) containing dialkylbiaryl phosphine ligands.[1] These ligands are electron-rich (facilitating oxidative addition) and exceptionally bulky (creating a pocket that forces reductive elimination), but crucially, they stabilize the monoligated Pd(0) species required to bypass the steric wall of the piperidine ring.[1]
Part 2: Mechanistic Pathways & Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.
Figure 1: The Kinetic Competition. Success depends on accelerating Transmetallation (Yellow) to outcompete Hydrolysis (Red).
Part 3: Catalyst & Reagent Selection Guide[2]
Catalyst Selection
Catalyst System
Suitability
Rationale
XPhos Pd G3 / G4
High
The "Gold Standard." The large isopropyl groups on the XPhos ligand provide the necessary steric bulk to protect the active Pd center while promoting the coupling of hindered substrates.
SPhos Pd G2
High
Excellent alternative.[2] SPhos is specifically designed to handle ortho-substitution on the boronic acid.
Pd(dppf)Cl2
Medium
The "Workhorse." Effective for moderately hindered systems but may require higher temperatures, increasing protodeboronation risk.[1][2]
Pd(PPh3)4
Low
Avoid. Lacks the activity to overcome the steric barrier; results in high protodeboronation.
Base & Solvent Matrix[3][4][5]
Base:K3PO4 (Tribasic Potassium Phosphate) is preferred over Carbonates (Na2CO3/K2CO3).[1] Phosphate is a milder base that buffers the pH, reducing the rate of base-catalyzed protodeboronation while sufficiently activating the boronic acid.
Solvent:1,4-Dioxane/Water (4:1) or THF/Water .[2] The presence of water is necessary for the boronic acid activation, but it must be minimized to limit hydrolysis.[2]
Part 4: Experimental Protocols
Protocol A: Optimized Synthesis (Scale-Up Ready)
Recommended for initial attempts and scale-up (100 mg to 10 g scale).
Setup: Charge a reaction vial (or round-bottom flask) with the Aryl Halide, Boronic Acid, and K3PO4.
Inertion: Cap the vessel and cycle vacuum/Argon (or Nitrogen) 3 times to remove oxygen. Critical: Oxygen poisons the catalyst and accelerates boronic acid oxidation.
Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.
Catalyst Addition: Remove the cap briefly under a positive stream of Argon to add the XPhos Pd G3 solid quickly, or add it as a stock solution in degassed THF.
Reaction: Heat the mixture to 80°C .
Note: Do not exceed 100°C. Higher temperatures favor the protodeboronation pathway.
Monitoring: Monitor by LCMS at 1 hour and 4 hours.
Success Marker: Conversion of Aryl Halide.[2][4][5][6][7][8]
Failure Marker: Disappearance of Boronic Acid with formation of de-boronated byproduct (Mass = M-B(OH)2+H).
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[2] Dry over Na2SO4.[2]
Purification: Flash chromatography.
Tip: The piperidine nitrogen makes the product basic. Pre-wash the silica column with 1% Triethylamine in Hexanes to prevent streaking, or use DCM/MeOH/NH3 solvent systems.[1][2]
Protocol B: Anhydrous "Rescue" Method
Use this ONLY if Protocol A fails due to massive protodeboronation ( >50% byproduct).
Concept: Remove water entirely to shut down the hydrolysis pathway. Use Fluoride to activate the boron.
Increase Catalyst loading to 10 mol% to "race" the decomposition.[2]
Add the Boronic Acid in portions (e.g., 0.3 equiv every hour) to keep the instantaneous concentration low relative to the catalyst.
Symptom: Homocoupling of the Aryl Halide.
Cause: Oxidation of the Pd-intermediate or disproportionation.
Fix: Switch solvent to Toluene/Water.[2] Ensure Argon atmosphere is strictly maintained.
Part 6: References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1][2] Journal of the American Chemical Society, 2005.[1][2]
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling."[2] Chemical Society Reviews, 2014.[2]
Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation."[1][2] Journal of the American Chemical Society, 2017.[2]
Sigma-Aldrich. "Buchwald Precatalysts User Guide."[2]
Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids."[2] Journal of the American Chemical Society, 2010.[2]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Application Focus: Proteasome Inhibitor Synthesis (e.g., Bortezomib, Ixazomib), Peptide Diversification, and Late-Stage Functionalization.
Executive Summary
The synthesis of peptidyl boronic acids—a critical class of active pharmaceutical ingredients (APIs) targeting the proteasome—has historically been bottlenecked by the need for extensive protecting group manipulations. Traditional routes require the protection of the boronic acid moiety (typically as a pinanediol ester) and the amine (as a Boc group), necessitating harsh, late-stage deprotection sequences that often lead to epimerization and significant yield loss.
This application note details a highly efficient, protecting-group-free methodology. By leveraging the Ru-catalyzed asymmetric hydrogenation of primary trifluoroborate-iminiums (pTIMs) and a highly mild hexamethyldisiloxane (HMDSO)-mediated hydrolysis, researchers can directly access enantiopure, unprotected α-aminoboronic acids. These free amino-boronic acids can then be directly coupled to peptide sequences, bypassing late-stage deprotection entirely[1].
Mechanistic Rationale: The Protecting-Group-Free Advantage
Overcoming the N-H Imine Reduction Challenge
The direct synthesis of unprotected α-aminoboronic acids requires the asymmetric reduction of an unprotected N-H imine. Historically, this is notoriously difficult due to rapid E/Z isomerization, which degrades enantioselectivity. This protocol utilizes a tethered ruthenium catalyst, [(R,R)-TethTsDpen-RuCl]. The rigid geometry of the tethered ligand restricts the transition state, effectively overriding the E/Z isomerization background reaction and delivering primary trifluoroborate-ammoniums (pTAMs) with exceptional stereofidelity (>90% ee)[1].
Thermodynamic Fluoride Scavenging
Converting the trifluoroborate (-BF₃) to a free boronic acid (-B(OH)₂) typically requires aggressive reagents like SiCl₄ or strong bases, which are incompatible with sensitive chiral centers. This protocol introduces a self-validating, mild hydrolysis using HMDSO and aqueous HCl . HMDSO acts as a thermodynamic sink, scavenging fluoride ions to form volatile fluorosilanes. This drives the equilibrium forward at room temperature, allowing the free α-aminoboronic acid to be isolated in quantitative yields simply by evaporating the volatiles—eliminating the need for chromatography[1].
Direct Amidation
By entering the peptide coupling step with a completely unprotected α-aminoboronic acid, the thermodynamic risk of late-stage pinanediol cleavage (which often requires oxidative conditions like NaIO₄ or transesterification with phenylboronic acid) is eliminated. The free amine acts as the nucleophile, while the free boronic acid remains inert under standard PyBOP/DIPEA coupling conditions, securing the chiral integrity of the final API.
Comparison of traditional vs. protecting-group-free routes for peptidyl boronic acids.
Experimental Workflows & Protocols
Step 1: Asymmetric Hydrogenation of pTIMs to pTAMs
This step establishes the α-chiral center without the need for N-protecting groups.
Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave with the primary trifluoroborate-iminium (pTIM) substrate (1.0 equiv) and the [(R,R)-TethTsDpen-RuCl] catalyst (1.0 to 2.0 mol%).
Solvation: Dissolve the mixture in anhydrous, degassed methanol (0.1 M concentration).
Hydrogenation: Seal the autoclave, purge three times with H₂ gas, and pressurize to 30 bar.
Reaction: Stir the reaction mixture at 50 °C for 24 hours.
Isolation: Vent the hydrogen gas safely. Transfer the solution to a round-bottom flask and evaporate the methanol under reduced pressure. Triturate the crude residue with diethyl ether to precipitate the highly pure chiral pTAM.
Step 2: Mild Hydrolysis to Free α-Aminoboronic Acid
This step utilizes thermodynamic fluoride scavenging to yield the free boronic acid without chromatography.
Reaction Setup: Suspend the chiral pTAM (1.0 equiv) in a biphasic mixture of HMDSO (10.0 equiv) and 3 M aqueous HCl (sufficient to reach 0.2 M substrate concentration).
Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 12 hours. The HMDSO will continuously scavenge liberated fluorides.
Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer twice with dichloromethane (DCM) to remove siloxane byproducts and organic impurities.
Self-Validating Isolation: Lyophilize or carefully evaporate the aqueous phase under high vacuum at 30 °C. The resulting white solid is the pure, unprotected chiral α-aminoboronic acid hydrochloride. Note: If residual mass exceeds theoretical yield, extend lyophilization to remove trapped water/HCl.
Step 3: Protecting-Group-Free Peptide Coupling
Direct coupling of the free α-aminoboronic acid to synthesize APIs like Bortezomib.
Activation: In a dry flask under argon, dissolve the target carboxylic acid/dipeptide (e.g., Pyz-Phe-OH for Bortezomib) (1.0 equiv) and PyBOP (1.1 equiv) in anhydrous DMF (0.1 M).
Base Addition: Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 10 minutes to pre-activate the acid.
Coupling: Add the free α-aminoboronic acid hydrochloride (1.0 equiv) directly to the activated mixture.
Completion: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via LC-MS.
Purification: Quench with water, extract with ethyl acetate, wash with brine, and concentrate. The final peptidyl boronic acid can be purified via standard reverse-phase HPLC or precipitation, bypassing any downstream deprotection steps.
Workflow for protecting-group-free synthesis and coupling of α-aminoboronic acids.
Quantitative Data Summary
The following table summarizes the expected yields and stereochemical purities when applying this protecting-group-free protocol across various substrates, including the direct synthesis of commercial APIs[1].
Substrate / Product Class
Reaction Step
Isolated Yield (%)
Enantiomeric Excess (ee %)
Aliphatic pTAMs
Asymmetric Hydrogenation
85 – 99
90 – 99
Aromatic pTAMs
Asymmetric Hydrogenation
88 – 95
92 – 98
Free α-Aminoboronic Acids
HMDSO/HCl Hydrolysis
Quantitative
Maintained (> 90)
Bortezomib (API)
Protecting-Group-Free Coupling
44 (Overall, 3 steps)
> 99 (Diastereopure)
Ixazomib (API)
Protecting-Group-Free Coupling
50 (Overall, 3 steps)
> 99 (Diastereopure)
References
Šterman, A., Sosič, I., & Časar, Z. (2022). Primary trifluoroborate-iminiums enable facile access to chiral α-aminoboronic acids via Ru-catalyzed asymmetric hydrogenation and simple hydrolysis of the trifluoroborate moiety. Chemical Science, 13(10), 2946-2953.
URL: [Link]
Application Note: Optimizing Base Selection for the Suzuki-Miyaura Coupling of Sterically Hindered, Nitrogenous Boronic Acids
Executive Summary The Suzuki-Miyaura coupling of 4-Chloro-2-piperidinophenylboronic acid presents a distinct "stability-reactivity" paradox. While the 4-chloro substituent provides a handle for further functionalization,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Suzuki-Miyaura coupling of 4-Chloro-2-piperidinophenylboronic acid presents a distinct "stability-reactivity" paradox. While the 4-chloro substituent provides a handle for further functionalization, the ortho-piperidino group introduces severe steric hindrance and electronic complications. Specifically, the basic nitrogen atom at the ortho position facilitates rapid protodeboronation (hydrolysis of the C-B bond) via zwitterionic intermediates, a process often accelerated by standard aqueous bases.
This guide details a base selection strategy designed to suppress protodeboronation while maintaining sufficient basicity to activate the boronic acid for transmetallation. We prioritize anhydrous conditions and bulky inorganic bases to mitigate these competing pathways.
Mechanistic Insight: The "Ortho-Amino" Problem
To select the correct base, one must understand why standard conditions fail. In typical Suzuki couplings, aqueous Na₂CO₃ is used to form a boronate species [Ar-B(OH)₃]⁻. However, for 2-piperidinophenylboronic acid, this pathway is compromised by two factors:
Steric Bulk: The piperidine ring forces the boronic acid moiety out of planarity, making the formation of the tetrahedral boronate intermediate energetically costly.
Protodeboronation (The Trap): The piperidine nitrogen lone pair can act as an intramolecular base or coordinate to the boron center, facilitating the cleavage of the C-B bond. This is often faster than the intermolecular transmetallation to Palladium.
Mechanistic Pathway Diagram
The following diagram illustrates the competition between the desired Transmetallation and the fatal Protodeboronation, highlighting where Base Selection intervenes.
Figure 1: Mechanistic divergence showing how base selection dictates the survival of the boronic acid against protodeboronation.
Base Selection Matrix
For this specific substrate, bases are categorized by their ability to drive the reaction without destroying the starting material.
Base Class
Examples
Suitability
Rationale
Anhydrous Fluorides
CsF
High
Fluoride activates boronic acids (forming Ar-BF₃⁻) without generating high concentrations of hydroxide, significantly reducing protodeboronation.
Bulky Phosphates
K₃PO₄
High
The high basicity allows for activation, while the steric bulk and lower solubility in organic solvents provide a "slow-release" effect, matching the transmetallation rate.
Aqueous Carbonates
Na₂CO₃, K₂CO₃
Low
High water solubility creates a pH environment that favors rapid protodeboronation of ortho-amino boronic acids.
Hydroxides
NaOH, Ba(OH)₂
Critical Failure
Strong nucleophilicity toward boron coupled with high pH usually destroys this substrate immediately.
Organic Amines
Et₃N, DIPEA
Medium
Useful only in specific "anhydrous" protocols, but often insufficient to drive transmetallation of sterically hindered systems.
Recommended Protocols
Protocol A: The "Gold Standard" (Anhydrous CsF)
Best for: High-value synthesis where yield is paramount and water must be excluded.
Catalyst: Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/XPhos (5 mol%)
Base: Cesium Fluoride (CsF) (2.0 - 3.0 equiv)
Solvent: 1,4-Dioxane (Anhydrous)
Procedure:
Drying: Flame-dry a Schlenk flask or microwave vial and cool under Argon.
Charge: Add the Aryl Halide, Boronic Acid, CsF, and Pd-Catalyst.
Inertion: Evacuate and backfill with Argon (3 cycles).
Solvation: Add anhydrous 1,4-Dioxane via syringe. Note: Do not add water.
Reaction: Heat to 80°C - 100°C. Monitor via LCMS.
Why this works: CsF has low solubility in dioxane, creating a heterogeneous surface reaction that releases active species slowly, preventing the "burst" of active boronate that leads to decomposition.
Protocol B: The "Robust" System (K₃PO₄ / Toluene)
Best for: Scale-up where fluorides are undesirable.
Reagents:
Catalyst: Pd-XPhos G3 or Pd(PPh₃)₄ (if partner is iodide)
Why this works: K₃PO₄ is a strong base but less hydrating than carbonates. The biphasic system keeps the bulk of the base in the aqueous phase, while the lipophilic boronic acid remains largely in the Toluene, protecting it from hydrolysis until the moment of reaction at the interface.
Protocol C: The "Rescue" (Pinacol Ester Formation)
If Protocol A and B yield <20% due to decomposition.
If the boronic acid degrades too fast, convert it to the pinacol ester in situ or pre-formed. Pinacol esters are significantly more stable toward protodeboronation.
Conversion: React the boronic acid with pinacol (1.1 equiv) and MgSO₄ in DCM at RT for 2 hours. Filter and concentrate.
Coupling: Use the resulting Boronate Ester in Protocol B. The ester releases the active species much slower, preventing the accumulation of the unstable intermediate.
Experimental Workflow & Decision Tree
The following diagram outlines the logical flow for optimizing this specific reaction.
Figure 2: Decision matrix for troubleshooting low yields caused by substrate instability.
Troubleshooting Guide
Observation
Diagnosis
Solution
Dechlorination (Product mass - 34)
The 4-Cl group is reacting.
Switch to a less active catalyst (e.g., Pd(PPh₃)₄) or lower temperature. Ensure the coupling partner is a Bromide or Iodide (more reactive than Cl).
Protodeboronation (Mass = Substrate - B(OH)₂)
Base is too strong or too wet.
Switch to Protocol A (Anhydrous CsF) . Ensure solvents are dry.
No Reaction (SM Recovery)
Steric hindrance prevents transmetallation.
Use a Buchwald Precatalyst (XPhos or SPhos) . These ligands are designed to open up space around the Pd center for bulky substrates.
Homocoupling
Oxidative coupling of boronic acid.
Degas solvents more thoroughly (Oxygen promotes homocoupling). Reduce catalyst loading.
References
Kinetic Analysis of Protodeboronation: Cox, P. A., et al. "Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation." J. Am. Chem. Soc.[3][4][5][6]2016 , 138(29), 9145–9157.[5] Link
Base Selection Guide: "A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions." BenchChem Application Notes, 2025 . Link
Unstable Boronic Acids: Knapp, D. M., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[3][4][5][6]2009 , 131(20), 6961–6963.[6] Link
Anhydrous Fluoride Conditions: Wright, S. W., et al. "Fluoride-mediated boronic acid coupling reactions." J. Org. Chem.1994 , 59(20), 6095–6097. Link
Buchwald Ligands for Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Acc. Chem. Res.2008 , 41(11), 1461–1473. Link
Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling Using 4-Chloro-2-piperidinophenylboronic Acid
Executive Summary In modern drug discovery, the incorporation of sterically demanding, functionalized building blocks is essential for exploring complex chemical space. 4-Chloro-2-piperidinophenylboronic acid (CAS: 20963...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the incorporation of sterically demanding, functionalized building blocks is essential for exploring complex chemical space. 4-Chloro-2-piperidinophenylboronic acid (CAS: 2096339-67-0)[1] is a highly valuable reagent, offering a unique combination of a bulky, electron-donating piperidino group and an orthogonal chloro-substituent for downstream functionalization. However, utilizing this reagent in standard Suzuki-Miyaura cross-couplings presents severe challenges due to extreme ortho-steric hindrance.
This Application Note provides a field-proven, self-validating protocol that leverages microwave (MW) irradiation and Buchwald-type phosphine ligands to overcome these thermodynamic and kinetic barriers, ensuring high-yielding carbon-carbon bond formation.
As a Senior Application Scientist, it is critical to understand why standard coupling conditions fail with this specific substrate, and how our engineered protocol circumvents these failure modes.
The Steric Hindrance Paradigm and Ligand Selection
The piperidino group at the ortho position creates a massive steric shield around the boron atom. During the catalytic cycle, the transmetalation step requires the formation of a transient palladium-boron intermediate. Standard catalysts (e.g.,
) fail because their relatively small, rigid ligands cannot force the bulky palladium center into the sterically congested pocket of the boronic acid.
The Solution: We employ XPhos Pd G2 (a precatalyst containing the 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl ligand). The bulky, electron-rich nature of XPhos accelerates the oxidative addition of the aryl halide, while its unique spatial flexibility facilitates the highly hindered transmetalation step, a requirement well-documented for[2].
The Protodeboronation Trap and Microwave Acceleration
Electron-donating groups (like the piperidino moiety) make boronic acids highly susceptible to protodeboronation—the hydrolytic cleavage of the C-B bond—especially under prolonged conventional heating.
The Solution: Microwave irradiation provides rapid, volumetric, and uniform heating. This intense energy input overcomes the high activation energy barrier of the sterically hindered transmetalation step in minutes rather than hours. By drastically reducing the reaction time,[3], preserving the integrity of the boronic acid and driving the reaction to completion[4].
Experimental Workflow Visualization
Figure 1: Experimental workflow for the microwave-assisted Suzuki-Miyaura cross-coupling.
Quantitative Optimization Data
To validate the necessity of the chosen parameters, the following table summarizes the optimization landscape for coupling 4-Chloro-2-piperidinophenylboronic acid with a standard aryl bromide (e.g., 4-bromoanisole).
Table 1: Optimization of Reaction Conditions for Ortho-Piperidino Phenylboronic Acid
Entry
Catalyst System (5 mol%)
Heating Modality
Temp (°C)
Time
Yield (%)
Primary Observation
1
Conventional
100
12 h
15
Massive protodeboronation
2
Conventional
100
12 h
38
Incomplete conversion
3
XPhos Pd G2
Conventional
100
12 h
65
Moderate yield, some degradation
4
XPhos Pd G2
Microwave (300W)
110
30 min
>95
Complete conversion, clean profile
Note: Yields determined by LC-MS integration against an internal standard.
Reaction Assembly: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the aryl halide, 4-Chloro-2-piperidinophenylboronic acid, XPhos Pd G2, and
.
Self-Validation Checkpoint 1: Inspect the XPhos Pd G2 catalyst. It should be an off-white to pale-yellow powder. If it appears dark gray or black, it has degraded to palladium black and will result in reaction failure.
Solvent Addition & Degassing: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized water. Seal the vial with a microwave-safe septum cap. Pierce the septum with a long needle connected to an Argon line, and a short vent needle. Sparge the biphasic mixture vigorously with Argon for exactly 5 minutes.
Causality Note: Oxygen rapidly degrades the active Pd(0) species formed in situ. Thorough degassing is non-negotiable for electron-rich phosphine ligands.
Microwave Irradiation: Remove the needles and place the sealed vial into the microwave reactor. Set the parameters to 110 °C, with a ramp time of 2 minutes, and a hold time of 30 minutes. Maximum power should be capped at 300W.
Reaction Quench & Extraction: Allow the vial to cool to room temperature (the pressure should drop to ambient). Carefully uncap the vial and dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 5 mL of brine. Transfer to a separatory funnel, extract the aqueous layer with EtOAc (
mL), and combine the organic layers.
Drying & Concentration: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure to yield the crude product.
Self-Validation Checkpoint 2: Analyze the crude mixture via LC-MS. You should observe the mass of the desired cross-coupled product. Look for a peak corresponding to
= 196.1 (4-chloro-1-(piperidin-1-yl)benzene), which indicates the extent of protodeboronation. A successful reaction will have a product-to-deboronation ratio of >10:1.
Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes/EtOAc.
Self-Validation Checkpoint 3: Confirm the final structure via
NMR. The piperidino moiety will present distinct multiplets at ~2.8-3.0 ppm (4H, ) and ~1.5-1.7 ppm (6H, remaining ring protons). The intact chloro-aryl system ensures the orthogonal handle survived the coupling.
References
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Available at:[Link][2]
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at:[Link][4]
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available at:[Link][3]
Using 4-Chloro-2-piperidinophenylboronic acid as a building block
This guide details the technical application of 4-Chloro-2-(piperidin-1-yl)phenylboronic acid (CAS: 2096339-67-0), a specialized building block for medicinal chemistry. Executive Summary 4-Chloro-2-(piperidin-1-yl)phenyl...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the technical application of 4-Chloro-2-(piperidin-1-yl)phenylboronic acid (CAS: 2096339-67-0), a specialized building block for medicinal chemistry.
Executive Summary
4-Chloro-2-(piperidin-1-yl)phenylboronic acid is a high-value scaffold for introducing a sterically demanded, electron-rich biaryl motif into drug candidates. The ortho-piperidine ring provides significant conformational restriction (atropisomerism potential) and solubility modulation, while the para-chloro substituent serves as a versatile handle for late-stage diversification.
Key Challenges:
Steric Hindrance: The bulky ortho-piperidyl group impedes transmetallation during cross-coupling.
Catalyst Poisoning: The basic nitrogen lone pair can coordinate to Palladium, deactivating the catalyst.
Protodeboronation: Ortho-amino boronic acids are kinetically unstable and prone to C-B bond cleavage under aqueous/basic conditions.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Property
Data
CAS Number
2096339-67-0
Formula
C₁₁H₁₅BClNO₂
Molecular Weight
239.51 g/mol
Appearance
Off-white to beige solid
Solubility
Soluble in DMSO, MeOH, DMF; limited in non-polar solvents.
Stability
Hygroscopic. Prone to protodeboronation in aqueous base. Store at -20°C under inert atmosphere.
Structural Feature
The piperidine ring adopts a chair conformation, creating a "roof" over the boronic acid, necessitating specialized ligands for coupling.
Mechanistic Challenges & Solutions
The following diagram illustrates the competing pathways during the reaction. The "Success Pathway" requires bulky, electron-rich ligands to force the reductive elimination and prevent N-Pd coordination.
Figure 1: Mechanistic pathways highlighting the competition between productive coupling and catalyst deactivation/side reactions.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Recommended)
Rationale: Standard conditions (PPh₃) will fail due to the ortho-piperidine sterics. You must use "Buchwald-type" dialkylbiaryl phosphine ligands (SPhos or XPhos) which create a reactive, monoligated Pd(0) species capable of accommodating bulky substrates.
Quench: Add 1M HCl carefully until pH ~6. Do not make too acidic or the amine will salt out and complicate extraction.
Extract with 2-MeTHF or EtOAc.
Workflow Optimization Logic
Use this decision tree to troubleshoot low yields.
Figure 2: Troubleshooting decision tree for coupling reactions involving sterically hindered amino-boronic acids.
References
Suzuki-Miyaura Coupling of Ortho-Substituted Arylboronic Acids
Source: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
Relevance: Establishes SPhos/XPhos as the gold standard for hindered substr
Protodeboronation Mechanisms
Source: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society.
Relevance: Explains why ortho-amino groups accelerate deboronation and suggests pH control str
Synthesis of Piperidinyl-Phenyl Scaffolds (SNAr Precursors)
Source: Lulinski, S., & Serwatowski, J. (2003). Functionalization of some substituted bromobenzenes via bromine–magnesium exchange. Journal of Organic Chemistry.
Relevance: Provides conditions for lithiation/borylation of halogenated arom
Commercial Availability & CAS Verification
Source: BLD Pharm Catalog Entry for CAS 2096339-67-0.[2]
The Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-piperidinophenylboronic Acid with Aryl Halides: A Detailed Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of Biaryl Piperidines in Modern Drug Discovery The biarylpiperidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Biaryl Piperidines in Modern Drug Discovery
The biarylpiperidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs and late-stage clinical candidates.[1][2] This structural unit often imparts favorable pharmacokinetic properties, including improved metabolic stability, modulated lipophilicity, and enhanced target binding through defined conformational restriction.[1][3] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the construction of carbon-carbon bonds, offering a powerful and versatile tool for the synthesis of these valuable biarylpiperidine structures.[4] This application note provides a detailed technical guide on the reaction scope of 4-Chloro-2-piperidinophenylboronic acid with a range of aryl halides, offering insights into reaction optimization, detailed experimental protocols, and a discussion of the factors governing the success of this transformation.
The subject of this guide, 4-Chloro-2-piperidinophenylboronic acid, is a particularly interesting building block. The ortho-piperidino group introduces steric hindrance and a potential coordinating site for the palladium catalyst, while the para-chloro substituent offers a handle for further functionalization or can be a key pharmacophoric element. Understanding the nuances of its reactivity is therefore crucial for its effective deployment in drug discovery programs.
The Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. The reactivity of the aryl halide in this step generally follows the order: I > Br > OTf >> Cl.[5]
Transmetalation: The organoboron reagent, in this case, 4-Chloro-2-piperidinophenylboronic acid, is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) center, displacing the halide and forming a new palladium(II)-aryl complex.
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 1: General Procedure for Aryl Iodides and Bromides
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), 4-Chloro-2-piperidinophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Add toluene (8 mL) and water (2 mL).
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Challenging Aryl Chlorides
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl chloride (1.0 mmol), 4-Chloro-2-piperidinophenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
Add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol).
Evacuate and backfill the flask with argon three times.
Add anhydrous 1,4-dioxane (10 mL) via syringe.
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Development
The biarylpiperidine products synthesized from the coupling of 4-Chloro-2-piperidinophenylboronic acid with various aryl halides are of significant interest to the pharmaceutical industry. The piperidine ring is a common feature in many CNS-active drugs, and the biaryl scaffold is prevalent in a wide range of therapeutic agents. [1][6]The ability to rapidly generate a library of diverse biarylpiperidines through this methodology allows for the exploration of structure-activity relationships (SAR) in drug discovery campaigns targeting a multitude of disease areas, including oncology, inflammation, and infectious diseases.
[7]
Troubleshooting and Key Considerations
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, leading to the formation of the corresponding arene. This can be minimized by using a slight excess of the boronic acid and ensuring efficient transmetalation.
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen. Thoroughly degassing the reaction mixture is crucial to prevent this side reaction.
Steric Hindrance: The ortho-piperidino group on the boronic acid and potential ortho-substituents on the aryl halide can slow down the reaction. In such cases, employing more active catalyst systems with bulky, electron-rich ligands (e.g., Buchwald ligands) and higher reaction temperatures may be necessary.
[8]* Purification: The basic nature of the piperidine moiety in the product may require specific purification techniques. Using a neutral or slightly basic eluent system during column chromatography can prevent protonation and tailing on the silica gel.
Conclusion
The Suzuki-Miyaura cross-coupling of 4-Chloro-2-piperidinophenylboronic acid with aryl halides is a powerful and versatile method for the synthesis of medicinally relevant biarylpiperidine scaffolds. By carefully selecting the catalyst, ligand, base, and solvent system, a wide range of biaryl products can be accessed in good to excellent yields. The protocols and considerations outlined in this application note provide a solid foundation for researchers and drug development professionals to successfully employ this valuable transformation in their synthetic endeavors.
References
NHC-Pd(II)-cinnamyl Complex-catalyzed Suzuki−Miyaura Cross-coupling of Arylboronic Acids with Aryl Chlorides under Mild Condit. (URL not available)
Hesp, K. D., Fernando, D. P., Jiao, W., & Londregan, A. T. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters, 16(2), 458-461. [Link]
Merck. Buchwald Phosphine Ligands. (URL not available)
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (URL not available)
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 837-843. [Link]
Khan, I., Ali, S., Al-Harrasi, A., & Islam, M. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 11(6), 668. [Link]
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
Sakurai, H., Tsukada, T., & Hirao, T. (2002). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. The Journal of Organic Chemistry, 67(8), 2721-2722. [Link]
R Discovery. (2012, January 1). Pd/C-Catalyzed Highly Efficient and Green Suzuki Cross-Coupling Reaction. [Link]
Hesp, K. D., Fernando, D., Jiao, W., & Londregan, A. T. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic letters, 16(2), 458–461. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Kuribayashi, K., Nakajima, Y., & Itami, K. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
Organic Chemistry Portal. (2002). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. [Link]
ResearchGate. (2021, December 24). (PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]
Sharma, S. V., Pubill-Ulldemolins, C., Marelli, E., & Goss, R. J. M. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(19), 5351-5357. [Link]
Gizińska, M., Giziński, S., & Albrecht, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 297, 117765. [Link]
Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 135(35), 12877–12880. [Link]
Biscoe, M. R., & Buchwald, S. L. (2009). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. Organic letters, 11(8), 1773–1775. [Link]
ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... | Download Scientific Diagram. (URL not available)
ResearchGate. Selected pharmaceutical structures containing piperidine scaffold. (URL not available)
ResearchGate. Selected biaryl-containing drug molecules, natural products, and chiral ligands. (URL not available)
Myers, A. G. The Suzuki Reaction. (URL not available)
Wu, Y., Wang, Y., & Corte, J. R. (2011). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic letters, 13(20), 5492–5495. [Link]
Gribbon, P., & Sewing, A. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert opinion on drug discovery, 17(9), 969–984. [Link]
ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of Ortho-Substituted Boronic Acids
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields when coupling sterically hindered, ortho-substituted arylboronic acids.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields when coupling sterically hindered, ortho-substituted arylboronic acids. This guide bypasses generic advice to provide mechanistic troubleshooting, tailored ligand selection, and a field-proven protocol designed to overcome these specific bottlenecks.
Part 1: Mechanistic Troubleshooting (FAQs)
Q1: Why do my yields drop significantly when using ortho-substituted boronic acids?A1: The primary cause is a kinetic bottleneck at the transmetalation step. In a standard Suzuki-Miyaura catalytic cycle, the boronic acid must approach the Pd(II) intermediate to transfer its aryl group. Bulky ortho-substituents create severe steric clash, drastically slowing down transmetalation. When the main catalytic cycle decelerates, competitive side reactions—such as catalyst deactivation or substrate degradation—dominate the reaction profile.
Q2: What is protodeboronation, and why is it worse with ortho-substituted substrates?A2: Protodeboronation is the undesired cleavage of the carbon-boron (C-B) bond to form an arene (Ar-H), effectively destroying your starting material. This side reaction is fundamentally base-promoted. Research indicates that 2,6-disubstituted arylboronic acids, particularly those with electron-withdrawing groups, undergo rapid and quantitative protodeboronation in aqueous basic conditions [1]. Because steric hindrance slows the productive transmetalation step, the boronic acid remains in the basic environment longer, making protodeboronation the dominant pathway.
Part 2: The Catalytic Cycle & Failure Points
To visualize the causality of these failures, review the pathway diagram below. The red octagon highlights the steric bottleneck, while the dashed line shows the competing degradation pathway.
Suzuki-Miyaura cycle highlighting the transmetalation bottleneck and protodeboronation.
Part 3: Ligand & Condition Optimization
Q3: How do I choose the right ligand for sterically hindered substrates?A3: Standard ligands like PPh₃ lack the necessary bulk to promote reductive elimination and the flexibility to accommodate bulky groups during transmetalation. You must use electron-rich, sterically demanding ligands. Trineopentylphosphine (TNpP) exhibits unique conformational flexibility, allowing the palladium center to adapt to highly hindered substrates [2]. Alternatively, phenanthrene-based biarylphosphines have been shown to form highly active catalysts for synthesizing tetra-ortho-substituted biaryls due to unusual π-coordination to the Pd(0) center [3].
Ligand Comparison for Sterically Hindered Suzuki Couplings
Ligand
Structural Class
Target Substrate Complexity
Key Mechanistic Advantage
Typical Yield
SPhos
Buchwald Biphenyl
Di- and Tri-ortho-substituted
High electron density accelerates oxidative addition; bulk promotes reductive elimination.
80 - 95%
TNpP
Trialkylphosphine
Highly sterically demanding
Conformational flexibility allows the catalyst to couple substrates with massive steric bulk [2].
75 - 90%
Ligand 3a
Phenanthrene-based
Tetra-ortho-substituted
Unusual π-coordination stabilizes the highly reactive Pd(0) intermediate [3].
85 - 95%
AntPhos
Anthracene-based
Aryl-alkyl hindered
Suppresses β-hydride elimination while managing extreme steric clash.
60 - 80%
Q4: Should I use aqueous or anhydrous bases?A4: For ortho-substituted boronic acids, anhydrous bases are mandatory . Because protodeboronation is driven by hydroxide ions in aqueous media [1], switching to anhydrous K₃PO₄ or Ba(OH)₂ in non-polar solvents (like toluene or o-xylene) starves the degradation pathway. Additionally, using an excess of the boronic acid (1.5 to 2.0 equivalents) acts as a buffer against any residual protodeboronation [3].
Part 4: Step-by-Step Protocol for Highly Hindered Substrates
This self-validating protocol is designed to synthesize tetra-ortho-substituted biaryls by explicitly suppressing protodeboronation and accelerating transmetalation.
Inert Atmosphere Preparation: In a glovebox or using standard Schlenk techniques, charge an oven-dried Schlenk tube with the palladium source, the selected ligand, and anhydrous K₃PO₄.
Substrate Addition: Add the aryl halide and the ortho-substituted arylboronic acid. If the aryl halide is a liquid, withhold it until Step 3.
Solvent Introduction: Evacuate and backfill the tube with argon three times. Inject the degassed solvent (toluene or o-xylene, typically 0.2 M relative to the aryl halide) via syringe. Add liquid aryl halides at this stage.
Thermal Activation: Seal the tube and heat the reaction mixture to 90–110 °C in a pre-heated oil bath. Vigorous stirring (≥800 rpm) is critical due to the heterogeneous nature of the anhydrous base.
Monitoring: Monitor the reaction via GC-MS or LC-MS. The use of 2.0 equivalents of boronic acid ensures complete consumption of the aryl halide within 12–24 hours [3].
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the inorganic base and palladium black. Concentrate the filtrate and purify via flash column chromatography.
References
Lozada, J., Liu, Z., & Perrin, D. M. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry, 2014.[Link]
Raders, S. M., et al. "Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction." The Journal of Organic Chemistry, 2013.[Link]
Yin, J., Rainka, M. P., Zhang, X.-X., & Buchwald, S. L. "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination." Journal of the American Chemical Society, 2002.[Link]
Optimization
Troubleshooting low reactivity of 4-Chloro-2-piperidinophenylboronic acid
Ticket Topic: Low Reactivity of 4-Chloro-2-piperidinophenylboronic acid Case ID: TS-BOR-2024-042 Status: Open Priority: High (Blocker) Executive Summary: The "Perfect Storm" of Deactivation If you are experiencing low yi...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket Topic: Low Reactivity of 4-Chloro-2-piperidinophenylboronic acid
Case ID: TS-BOR-2024-042
Status: Open
Priority: High (Blocker)
Executive Summary: The "Perfect Storm" of Deactivation
If you are experiencing low yields (<10%) or complete recovery of the aryl halide when using 4-Chloro-2-piperidinophenylboronic acid , you are likely fighting two competing mechanisms: Steric Hindrance and Rapid Protodeboronation .
This substrate is not merely "unreactive"; it is actively unstable. The ortho-piperidine group creates a massive steric wall that blocks the palladium catalyst, while simultaneously facilitating the destruction of the carbon-boron (C-B) bond before the reaction can occur.
This guide details the mechanistic failure points and provides a validated protocol to rescue your synthesis.
Root Cause Analysis (The "Why")
To solve this, we must understand the molecular pathology of your substrate.
A. The Steric Wall (Transmetallation Failure)
The Suzuki-Miyaura catalytic cycle has three steps: Oxidative Addition, Transmetallation, and Reductive Elimination.
The Bottleneck: Transmetallation.
The Cause: The piperidine ring at the ortho position (C2) is extremely bulky. For the palladium complex (L-Pd-Ar) to react with the boronate, it must approach the C-B bond. The piperidine ring physically blocks this approach, causing the catalyst to sit idle.
B. The "Self-Destruct" Mechanism (Protodeboronation)
While the catalyst waits for an opening, the boronic acid destroys itself.
Electronic Effect: The basic nitrogen of the piperidine ring can coordinate intramolecularly with the empty p-orbital of the boron atom (N→B interaction).
The 4-Chloro Factor: The chlorine atom at C4 is electron-withdrawing. This stabilizes the transient aryl anion that forms during C-B bond cleavage, accelerating the rate of deboronation in basic media.
Result: The boronic acid is converted into 3-chlorophenylpiperidine (the protonated byproduct) faster than it can couple.
Visualizing the Failure Mode
Figure 1: The kinetic competition. Due to the steric blockade, k1 (coupling) is slow. Due to electronic activation, k2 (decomposition) is fast. The reaction fails because k2 >> k1.
Optimization Protocol (The "How")
To fix this, we must reverse the kinetic inequality. We need to accelerate transmetallation (k1) and decelerate deboronation (k2).
Step 1: Ligand Selection (Critical)
Standard ligands like PPh3 or dppf will fail. You require Buchwald Dialkylbiaryl Phosphines .
Recommendation:SPhos or XPhos .
Why? These ligands are electron-rich (accelerating oxidative addition) but, more importantly, they are bulky. Counter-intuitively, their bulk helps form a monoligated Pd(0) species that creates a "pocket" allowing the hindered boronic acid to enter for transmetallation while protecting the metal center.
Step 2: Base & Solvent Engineering
Aqueous bases (Na2CO3/H2O) are the enemy here because water is the proton source for deboronation.
Switch to: Anhydrous conditions.
Base:K3PO4 (finely ground, anhydrous) or CsF .
Solvent: Toluene or 1,4-Dioxane (Dry).
Step 3: The "Slow-Release" Strategy
If the boronic acid is too unstable, convert it to a Pinacol Ester or, ideally, a MIDA Boronate .
MIDA Boronates: These protect the boron atom from base attack until it slowly hydrolyzes, keeping the concentration of the active (unstable) boronic acid low, effectively "trickling" it into the reaction cycle.
Validated Experimental Protocols
Protocol A: The "Rescue" Attempt (Standard Suzuki)
Pre-stir in solvent for 15 mins to form active catalyst.
Alt. Catalyst
Pd-SPhos G3/G4
0.05
Pre-formed precatalysts are more reliable.
Base
K3PO4 (Anhydrous)
3.0
Must be finely ground.
Solvent
Toluene
N/A
0.2 M concentration. Degassed.
Temp
100°C
N/A
Vigorous stirring is essential for solid bases.
Procedure:
Charge a vial with Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), K3PO4 (3.0 eq), and Pd-SPhos G3 (0.05 eq).
Evacuate and backfill with Argon (3x).
Add anhydrous Toluene.
Heat to 100°C for 4-12 hours.
Checkpoint: If the reaction turns black immediately, your catalyst has decomposed (palladium black). If it stays pale yellow/orange but no product forms, check for deboronated byproduct by LCMS.
Protocol B: The MIDA Solution (High Reliability)
Use this if Protocol A yields <30%.
Preparation: Convert your boronic acid to a MIDA boronate (reflux with N-methyliminodiacetic acid in Toluene/DMSO).
Coupling: Use Pd(dppf)Cl2 or Pd-SPhos G3 with K3PO4 in Dioxane:H2O (5:1) .
Note: Yes, water is used here. The MIDA group requires water to hydrolyze, but it releases the active species slowly, preventing the "flood" of unstable acid that leads to decomposition.
Troubleshooting Decision Tree
Use this flowchart to diagnose your specific failure mode.
Figure 2: Diagnostic workflow. Identify if the failure is chemical instability (deboronation) or kinetic stalling (sterics) to choose the correct remedy.
Frequently Asked Questions (FAQ)
Q: Can I use the Pinacol ester instead of the acid?A: Yes, but with caution. While pinacol esters are generally more stable than free acids, the ortho-heteroatom effect can still facilitate deboronation. If you use the Pinacol ester, stick to anhydrous conditions (Protocol A). If that fails, move to MIDA.
Q: My reaction turns black instantly. What does that mean?A: "Palladium Black" formation indicates your catalyst is precipitating out of solution before it can enter the catalytic cycle. This is common with hindered substrates where oxidative addition is slow.
Fix: Ensure your solvent is thoroughly degassed. Switch to a precatalyst (like XPhos Pd G4 ) rather than mixing Pd(OAc)2 + Ligand in situ.
Q: Why not use NaH or strong bases?A: Strong bases can deprotonate the piperidine (if any NH remains) or attack the sensitive functional groups. Furthermore, very strong bases can sometimes accelerate deboronation mechanisms involving boronate anions. Mild, insoluble bases like K3PO4 or Cs2CO3 are superior for sensitive substrates.
References
Mechanisms of Protodeboronation:
Cox, P. A., et al. (2017).[8] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[1][6][8]
Buchwald Ligands for Hindered Substrates:
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
MIDA Boronates for Unstable Substrates:
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[9][10] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[1][6][8]
Practical Guide to Suzuki Coupling:
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1] Journal of the American Chemical Society.[1][6][8]
Purification methods for 4-Chloro-2-piperidinophenylboronic acid products
Product Code: 4-Cl-2-PPBA-Tech Department: Chemical Process R&D / Analytical Services Introduction: Understanding Your Molecule Welcome to the technical support hub for 4-Chloro-2-piperidinophenylboronic acid . This guid...
Author: BenchChem Technical Support Team. Date: March 2026
Product Code: 4-Cl-2-PPBA-Tech
Department: Chemical Process R&D / Analytical Services
Introduction: Understanding Your Molecule
Welcome to the technical support hub for 4-Chloro-2-piperidinophenylboronic acid . This guide addresses the unique challenges posed by the ortho-amino substitution pattern. Unlike simple phenylboronic acids, this molecule exhibits strong intramolecular N→B coordination (Wulff-type interaction).
This coordination creates a "closed" zwitterionic form that significantly alters solubility, stability, and chromatographic behavior compared to "open" boronic acids.
Quick Status Check
Appearance: White to off-white solid.
Common Issue: "Messy" NMR spectra (broad peaks), streaking on TLC/Silica, presence of palladium residues.
Ticket #001: "My 1H NMR looks like a mixture of products. Is it decomposed?"
Diagnosis:
Likely not decomposed. You are observing the Boroxine-Boronic Acid Equilibrium .[1]
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This process is reversible and equilibrium-driven. In dry deuterated solvents (like
or DMSO-), you will see multiple sets of peaks corresponding to the monomer, the dimer, and the trimer.
The Fix (Standardization Protocol):
To collapse the equilibrium into a single species for integration:
Add Water: Add 1 drop of
to your NMR tube (DMSO- or Acetone-). This forces the equilibrium entirely back to the monomeric acid form.
Add Diol: Add 2 equivalents of pinacol. This converts all species to the stable pinacol ester in situ.
Ticket #002: "How do I calculate true purity with variable water content?"
Solution:
Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) is superior to HPLC for this compound, as HPLC peak shape can be distorted by silanol interactions.
Module 2: Purification Protocols
Decision Tree: Choosing the Right Method
Figure 1: Purification workflow decision matrix based on crude purity and metal contamination levels.
Protocol A: Recrystallization (Primary Method)
Best for: Removing protodeboronated byproducts (3-chlorophenylpiperidine) and boroxines.
The ortho-piperidine group makes this compound more soluble in organic solvents than typical boronic acids.
Solvent System: Acetonitrile (MeCN) / Water.
Procedure:
Dissolve crude solid in minimal boiling MeCN.
Slowly add hot water until persistent turbidity is just observed (Ratio approx 3:1 MeCN:Water).
Allow to cool to Room Temp (RT) slowly with stirring.
Critical: If oiling out occurs, seed with a pure crystal or scratch the glass.
Cool to 0-4°C for 2 hours.
Filter and wash with cold 10% MeCN/Water.
Drying: Vacuum oven at 40°C. Note: Over-drying may promote boroxine formation (anhydride), which lowers the melting point.
Protocol B: Acid-Base Extraction
Best for: Bulk cleanup of very crude material.
Dissolve crude in 1M NaOH (The boronic acid forms a boronate anion; the piperidine is deprotonated but the molecule remains soluble as a salt).
Wash aqueous layer with Et2O or MTBE (Removes non-acidic impurities like protodeboronated arenes).
Carefully acidify the aqueous layer to pH ~5-6 using 1M HCl.
Warning: Do not go to pH < 2. Highly acidic conditions can accelerate protodeboronation or protonate the piperidine, keeping it in the water layer.
Extract the precipitating zwitterion into EtOAc or DCM.
Protocol C: Chromatography (The "Last Resort")
Why avoid Silica? The basic nitrogen and the acidic boron both interact strongly with silica gel silanols, causing severe streaking and irreversible adsorption.
If you MUST use chromatography:
Option 1 (Pinacol Protection): Convert the acid to the pinacol ester (stir with pinacol/MgSO4 in DCM). Purify the ester on silica (Hex/EtOAc). Hydrolyze back to acid using
/Acid if necessary (though often the ester is the desired reagent).
Option 2 (Neutralized Silica): Pre-treat silica with 1% Triethylamine (TEA) in Hexane. Elute with DCM/MeOH mixtures.
Because the piperidine nitrogen can coordinate to Palladium, standard carbon filtration is often insufficient.
Scavenger Type
Efficacy
Notes
Thiol-Derivatized Silica
High
Best option. The thiol binds Pd stronger than the piperidine.
Activated Carbon
Low-Medium
Often fails due to product adsorption.
Celite Filtration
Low
Only removes precipitated Pd black, not soluble Pd(II) species.
DMT (Dimercaptotriazine)
High
Highly effective for Pd(II).
Recommended Workflow:
Dissolve product in THF or MeOH.
Add SiliaMetS® Thiol or QuadraPure™ TU (50 wt% relative to Pd content).
Stir at 40°C for 4 hours.
Filter through a 0.45µm pad.
Module 4: Stability & Storage
The N-B Coordination Effect
The ortho-piperidine group provides a "protective" effect via coordination.
Figure 2: Equilibrium between the open boronic acid and the closed internal Lewis pair.[2]
Oxidation: The closed form is significantly more stable to air oxidation than phenylboronic acid.
Protodeboronation: Sensitive to high heat (>80°C) in aqueous base.
Storage: Store at 2-8°C. Keep container tightly sealed to prevent fluctuating hydration states (monomer vs. trimer), which complicates stoichiometry calculations.
References
Boroxine-Boronic Acid Equilibrium
Iwamura, T. et al. "The Boroxine–Boronic Acid Equilibrium."[1][3] Journal of the American Chemical Society. (2014). This paper details the kinetics of dehydration and the necessity of water for NMR analysis.
Purification of Amino-Boronic Acids
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. (2014). Discusses the stability and purification of ortho-substituted boronic acids.
Palladium Scavenging
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
Ortho-Effect & Stability
Trippier, P. C., & McGuigan, C. "Boronic acids in medicinal chemistry: therapeutic potential, stability and pharmacokinetics." MedChemComm. (2010).
Author: BenchChem Technical Support Team. Date: March 2026
Ticket Topic: Minimizing Homo-Coupling Side Reactions in Boronic Acid Synthesis
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Diagnostic Triage: Identify Your Failure Mode
Before optimizing, we must distinguish between the two distinct types of "homo-coupling" that plague boronic acid synthesis. The mitigation strategies are diametrically opposed.
Symptom
Reaction Stage
Root Cause
Mechanism
Type A: The "Wurtz" Dimer
During Lithiation / Grignard Formation
Stoichiometric Imbalance
The metallated intermediate ( or ) attacks unreacted starting material ().
Type B: The Oxidative Dimer
During Miyaura Borylation or Workup
Oxygen Ingress / Catalyst
Pd-catalyzed oxidative coupling of two boronic acid molecules () or Suzuki-type coupling with halide.
Core Directive: The Kinetic Control Strategy
To prevent Type A (Wurtz) coupling, you must manipulate the reaction kinetics so that the rate of borylation (
) vastly exceeds the rate of dimerization ().
Visualization: The Kinetic Competition
The following diagram illustrates the critical "Danger Zone" where free metallated species exist in the presence of unreacted halide.
Caption: The "Danger Zone" occurs when the metallated intermediate accumulates while unreacted halide is still present. Minimizing the lifetime of Ar-M is the key to purity.
Protocol A: The "In-Situ" Barbier Method (Recommended)
Best for: Lab-scale synthesis, substrates prone to Wurtz coupling, and avoiding cryogenic temperatures (-78 °C).
The Logic: In a standard Grignard, you form the reagent first, then add the electrophile. This guarantees a high concentration of
in the presence of , maximizing Wurtz coupling.
The Fix: Under Barbier conditions, the electrophile (Borate) is present before the metalation begins. The transient species is trapped immediately by the borate, never building up enough concentration to react with .
Step-by-Step Workflow
Preparation: Flame-dry a 3-neck flask under Argon.
Charge Reagents: Add Magnesium turnings (1.1 equiv) and anhydrous THF.
Tech Tip: Mechanically activate Mg by dry stirring for 10 mins or adding a crystal of Iodine.
The "Cocktail": In a separate addition funnel, mix your Aryl Halide (1.0 equiv) AND Triisopropyl Borate (
) (1.2 - 1.5 equiv) dissolved in THF.
Why Triisopropyl? It is less moisture-sensitive than Trimethyl borate and suppresses multiple additions (formation of borate "ate" complexes).
Controlled Addition: Add the Halide/Borate mixture dropwise to the Mg suspension at a rate that maintains a gentle reflux (or controlled temp).
Observation: The
is converted to and immediately captures the Borate.
Hydrolysis: Acidic hydrolysis (1M HCl) yields the boronic acid.
Best for: Substrates requiring Lithium-Halogen exchange (e.g., Aryl Bromides/Iodides that are unstable at RT).
The Logic: Standard addition (adding Borate to Lithio-species) allows the Lithium species to warm up or sit in a concentrated state.
The Fix:Inverse Addition . You must generate the Lithio-species and transfer it immediately into a super-cooled solution of the Borate.
Troubleshooting the "Standard" Procedure
Issue: "I see dimers even at -78 °C."
Root Cause: Localized heating. When you add n-BuLi to Ar-Br, the exotherm creates "hot spots" where Wurtz coupling accelerates.
Solution:
Pre-cool everything: Both the Ar-Br solution and the n-BuLi (via jacketed addition funnel if possible) should be cold.
The "Turbo" Switch: Use Continuous Flow Chemistry .
Mechanism:[12][13][14][15] In a flow reactor, mixing is instantaneous. The residence time of the
species can be set to < 1 second before it meets the Borate electrophile. This physically prevents the from encountering unreacted .
Reference: Hafner, A., et al. "Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s."[12] Org.[3][7][9][11][12][13][16][17] Lett. 2016, 18, 3630–3633.[12] (See Ref 1)
Protocol C: Miyaura Borylation (Pd-Catalyzed)
Best for: Aryl Chlorides, Triflates, or substrates sensitive to Li/Mg.
The Logic: Here, homo-coupling is usually
formed via two oxidative addition events on the same Pd center, or a Suzuki reaction between the product and starting .
Optimization Matrix
Variable
Recommendation
Scientific Rationale
Base
KOAc (Potassium Acetate)
Weak bases like KOAc are sufficient for borylation but too weak to activate the boronate for the competing Suzuki coupling (which requires stronger bases like or hydroxide).
Ligand
XPhos or SPhos
Bulky, electron-rich phosphines facilitate rapid reductive elimination of the Boryl-Aryl species, outcompeting the homocoupling pathway.
Solvent
Dioxane or DMSO
Avoid alcohols if possible during the coupling to prevent protodeboronation.
Additive
Ethylene Glycol
Use tetrahydroxydiboron () with ethylene glycol.[5] This forms a stable species and reduces oxidative byproducts.
FAQ & Troubleshooting Guide
Q1: My boronic acid contains 10% dimer. Can I purify it?
Answer: It is difficult. Boronic acids and their dimers often co-crystallize.
Fix: Convert the crude boronic acid to a MIDA Boronate or Trifluoroborate (
) . These derivatives have vastly different solubilities and silica gel stability compared to the dimer, allowing easy chromatographic separation.
Q2: The reaction turned black immediately upon adding n-BuLi.
Diagnosis: Decomposition or oxidation.
Action: Ensure your Nitrogen/Argon line has an oxygen scrubber. If your substrate has acidic protons (even weak ones), n-BuLi will deprotonate them, leading to radical polymerization. Switch to Magnesium/Barbier conditions (Protocol A) which are more tolerant.
Q3: I am using Flow Chemistry but the reactor is clogging.
Diagnosis: Lithiated species often precipitate at -78 °C.
Action: Raise temperature to -40 °C but increase flow rate (reduce residence time). Alternatively, use Halogen-Magnesium exchange (iPrMgCl) instead of Li, as Mg species are generally more soluble in THF/Toluene mixtures.
during workup or your ether contained peroxides. Boronic acids are structurally similar to alkyl boranes, which oxidize to alcohols. Ensure strict exclusion of air during workup.
Decision Tree: Selecting the Right Protocol
Caption: Logical flow for selecting the synthesis route based on substrate stability and scale.
References
Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016).[12] Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters, 18(15), 3630–3633. Link[18]
Clary, J. W., et al. (2011).[16][17] Hydride as a Leaving Group in the Reaction of Pinacolborane with Grignard Reagents under Barbier Conditions.[1][9] The Journal of Organic Chemistry, 76(23), 9602–9610. Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Li, W., et al. (2005).[3] Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester.[3] Organic Syntheses, 81, 89. Link
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
Optimization of solvent systems for amino-phenylboronic acid coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling with the Suzuki-Miyaura cross-coupling of ami...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling with the Suzuki-Miyaura cross-coupling of aminophenylboronic acids.
These substrates are notoriously challenging. The nucleophilic nature of the free amine, their tendency to form insoluble boroxines, and their extreme susceptibility to base-catalyzed degradation require precise solvent architecture. This guide provides mechanistically grounded troubleshooting strategies to optimize your solvent systems and ensure robust, high-yielding couplings.
Visual Troubleshooting Workflow
Decision matrix for troubleshooting amino-phenylboronic acid Suzuki-Miyaura couplings.
Q1: My coupling with 2-aminophenylboronic acid yields no product. LC-MS shows complete consumption of the boronic acid, but only aniline is recovered. What is happening?A1: You are observing rapid protodeboronation . Aminophenylboronic acids—particularly the ortho-substituted variants—are highly susceptible to base-catalyzed C-B bond cleavage. In highly aqueous, strongly basic solvent systems, the boronic acid converts to a boronate anion. This intermediate undergoes a concerted unimolecular heterolysis to liberate a transient aryl anion, which is rapidly protonated by water to form aniline1[1].
The Fix: Shift to a non-aqueous or strictly controlled biphasic solvent system. Recent process chemistry optimizations demonstrate that utilizing nonaqueous conditions (e.g., 2-MeTHF with methanolic sodium methoxide) drastically slows the decomposition of aryl boronic acids2[2]. If water is necessary to activate your specific base, use a biphasic Toluene/H₂O system to partition the reactive intermediates and limit the boronate's exposure to bulk water.
Q2: I am using 3-aminophenylboronic acid hydrochloride. It refuses to dissolve in my standard Toluene/Pd(PPh₃)₄ system, leading to zero conversion. How do I fix this?A2: The hydrochloride salt of aminophenylboronic acid is highly polar and forms robust zwitterionic networks or insoluble boroxine oligomers in non-polar solvents like pure toluene. Without solubility, transmetalation cannot occur.
The Fix: Introduce highly polar, protic co-solvents. Adding just ~10 mol % of water as a co-solvent to toluene can completely overcome the solubility issues of aminophenylboronic acid hydrochlorides3[3]. A highly effective mixture is Toluene/Ethanol/Water (6:1:1 ratio). The ethanol acts as a bridge to homogenize the biphasic boundary, breaking down boroxines while maintaining the overall organic nature of the reaction.
Q3: The reaction initiates but stalls at 30-40% conversion. Is the free amine poisoning my palladium catalyst?A3: Yes, catalyst poisoning is highly probable. The free primary amine (-NH₂) is a strong σ-donor and competitively coordinates to the electrophilic Pd(II) intermediate after oxidative addition, trapping the catalyst in an off-cycle, inactive state. Standard ligands like PPh₃ are easily displaced by the aniline moiety.
The Fix: Upgrade your catalytic system to use dialkylbiaryl phosphine ligands, such as SPhos. These electron-rich, sterically hindered ligands prevent the amine from coordinating to the Pd center, enabling the preparation of extremely hindered biaryls 4[4]. Pair this with a solvent system like 1,4-Dioxane/H₂O (4:1). Dioxane coordinates weakly to Pd, keeping the catalytic cycle fluid while providing excellent solubility for bulky Pd-SPhos complexes.
Quantitative Solvent System Comparison
To aid in your experimental design, the following table summarizes the impact of various solvent systems on the critical failure modes of aminophenylboronic acid couplings.
This protocol utilizes a Toluene/EtOH/H₂O system with Pd(OAc)₂/SPhos, designed specifically to suppress protodeboronation while maintaining reagent solubility. The built-in validation checkpoints ensure the physical chemistry of the reaction is proceeding correctly at each step.
Step 1: Reagent Partitioning & Deoxygenation
Action: Dissolve the aryl halide (1.0 eq) and Pd(OAc)₂ (0.02 eq) / SPhos (0.04 eq) in Toluene (6 volumes). In a separate flask, dissolve 2-aminophenylboronic acid (1.2 eq) and K₃PO₄ (2.0 eq) in a mixture of Ethanol (1 volume) and Water (1 volume).
Causality: Segregating the boronic acid from the bulk organic phase during initial degassing prevents premature base-catalyzed degradation.
Validation Checkpoint: The aqueous/ethanolic solution must be completely transparent. Any cloudiness indicates incomplete dissolution of the boroxine network; add 0.1 volumes of EtOH dropwise until clear.
Step 2: Catalyst Pre-Activation
Action: Sparge the organic toluene mixture with Argon for 15 minutes, then heat to 60°C for 10 minutes.
Causality: Heating facilitates the reduction of Pd(II) to the active Pd(0) species by the phosphine ligand.
Validation Checkpoint: The solution will transition from a pale yellow suspension to a homogeneous, deep orange/red solution, visually confirming the generation of the active Pd(0)-SPhos complex.
Step 3: Controlled Biphasic Initiation
Action: Sparge the aqueous/ethanolic boronic acid solution with Argon, then add it dropwise to the active organic phase at 60°C over 10 minutes. Increase heat to 80°C.
Causality: Dropwise addition keeps the steady-state concentration of the boronate low in the catalytic cycle, ensuring it undergoes transmetalation faster than it can undergo unimolecular heterolysis.
Validation Checkpoint: The reaction should maintain a distinct biphasic boundary under stirring. The appearance of a black precipitate (Pd black) indicates catalyst death via amine poisoning; if observed, the SPhos loading was insufficient relative to the amine concentration.
Step 4: Reaction Quench and Phase Separation
Action: After 2-4 hours, cool to room temperature and immediately quench with saturated aqueous NH₄Cl.
Causality: NH₄Cl neutralizes the basic aqueous layer, immediately halting any further protodeboronation of residual starting material, allowing for highly accurate mass balance and yield analysis.
References
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate / J. Am. Chem. Soc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETnl822c_ZaF07M1tSoGZK5JSfzTuyRyqMOExlHvOrTIXFpTdo-S03FXR4Q0i24--8-eb6q4ZDZJo5p3jDT88S5_P0EmXlY12whsbWRqEd1gwjjYGNJabWS2Cxs_ASODluoim1oSWB--Te2J0T8Y5Uo4ee4a1zsG3H8UIS-OT0FKTU1kPDOMfylWH8WPWvqui-oGrjMwFvgxYnq6HLqNPVhrk-96qXp5OyTzplndwRY6EIewLmI8mkuIGbepeFgKHt__xgnv6D-ZmZ3to1-5Z-w8Tfj9o2ukEJl0mEVAFWnldUL_TCky1nAUU=]
Streamlined Three-Step Telescope Enabled by a Nonaqueous Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications / Org. Process Res. Dev.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE38I48nwIi8nkaXrPkmHWKug5n9SyBed4tboXT_O8fPVhXJ-5HfCkldFZyTSy0rTe6oh_QexrZJUkGVfat7SKfVXNoeUiGc8_ETow4-QomAnOFn-SWAiT8prXMYsDj28KmkZs22VvB1NFgwg=]
A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-H9Z7CyXHlzP7sdflCH5-C6ZY0lwY099R3wfBP1A4Z1d8-e1ci-BuBcxikTTLiXcGVYfbMWz8XYzI_uYHXLGo3EZ8GJ8s5tvvd97m8cRNp1KN66V7hnaw4z6mVokaYx0nbaDqVx8mxgV5dTckQsgVYg==]
Diamond functionalization with light-harvesting molecular wires: improved surface coverage by optimized Suzuki cross-coupling conditions. DiVA Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ991SoJEcuhGCrQPJItCUsB3LW-nCVSmvb5HAkGuym23wl12m9nRSERULWZZtamKqtBmesrRYbAO9Z08dDPZ9TEpi4PfmWYwrKhcZPrDcetuc5mLfMTVOrSuW4JPgn_MI9lQuueOi45qK6P4XB0EcVtBJQP3Qemoh1t8=]
Boron Chemistry Technical Support Center: Handling & Troubleshooting Air-Sensitive Boronic Acids
Welcome to the advanced technical support center for organoboron handling. Boronic acids are foundational building blocks in medicinal chemistry, materials science, and natural product synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced technical support center for organoboron handling. Boronic acids are foundational building blocks in medicinal chemistry, materials science, and natural product synthesis. However, their idiosyncratic stability profiles often lead to unpredictable reaction failures, poor yields, and challenging purifications.
This guide moves beyond basic handling instructions to dissect the causality of boronic acid degradation. By understanding the thermodynamic and kinetic vulnerabilities of the carbon-boron (C-B) bond, researchers can implement self-validating protocols to rescue failing cross-coupling reactions and stabilize sensitive intermediates.
Part 1: The Mechanistic Causality of Boronic Acid Degradation
To troubleshoot a failing reaction, you must first diagnose the specific pathway of degradation. Boronic acids typically fail via three distinct mechanisms, all stemming from the electrophilic nature of the
-hybridized boron center and its empty p-orbital.
Protodeboronation (C-B Cleavage): This is a base- or acid-catalyzed protonolysis where the C-B bond is replaced by a C-H bond. Under the basic conditions typical of Suzuki-Miyaura couplings, degradation initiates via a pre-equilibrium between the boronic acid and hydroxide to form a boronate complex. This is followed by a rate-limiting proton transfer from water[1]. Highly electron-deficient arenes and 2-heteroaromatics (e.g., 2-pyridylboronic acid) are exceptionally vulnerable, often decomposing faster than they can undergo transmetalation[2].
Oxidative Deboronation: In the presence of ambient air, molecular oxygen or reactive oxygen species (ROS) attack the empty p-orbital of the boron atom. This oxidative cleavage converts the boronic acid into the corresponding phenol or alcohol, releasing boric acid as a byproduct[3].
Dehydration (Boroxine Formation): Free boronic acids spontaneously dehydrate under vacuum or heat to form cyclic boroxine trimers. While not a "degradation" in the sense of destroying the carbon framework, uncontrolled boroxine formation skews reaction stoichiometry and drastically alters reagent solubility.
Caption: Degradation pathways of boronic acids: Protodeboronation, oxidation, and boroxine formation.
Part 2: Troubleshooting Guides & FAQs
Q1: My Suzuki-Miyaura coupling with 2-pyridylboronic acid yielded only pyridine and unreacted aryl halide. How do I fix this?A: You are observing rapid, base-mediated protodeboronation. 2-pyridylboronic acids are notoriously unstable because the nitrogen heteroatom accelerates the cleavage of the C-B bond under standard aqueous-basic cross-coupling conditions.
Solution: Switch to a "slow-release" strategy using a MIDA (N-methyliminodiacetic acid) boronate[4]. The MIDA ligand rehybridizes the boron center from
to , coordinatively saturating the p-orbital and rendering the compound indefinitely stable to air and chromatography[5]. By running the reaction with a mild base () at 60°C, the MIDA boronate slowly hydrolyzes, releasing the active boronic acid exactly at the rate the palladium catalyst consumes it. This prevents the accumulation of the free acid, entirely bypassing the protodeboronation pathway[4].
Q2: How can I purify an air-sensitive boronic acid that has partially oxidized and dehydrated into a sticky mixture?A: Free boronic acids are highly polar, streak heavily on silica gel, and irreversibly adsorb or degrade during standard column chromatography.
Solution: Do not attempt direct silica purification. Instead, use Schlenk line recrystallization with degassed solvents. If the compound is too degraded, perform a derivatization-purification-deprotection sequence. Convert the crude mixture into a stable diethanolamine adduct or a pinacol ester, which can be easily purified via reverse-phase (C18) or deactivated silica chromatography. Once purified, the ester can be hydrolyzed back to the free acid under mild biphasic conditions if strictly required[6].
Q3: We are developing a covalent drug that utilizes a boronic acid warhead, but it oxidizes too rapidly in biological assays. How can we improve its metabolic stability?A: Standard phenylboronic acids and boronate esters are highly susceptible to reactive oxygen species at physiological pH.
Solution: Transition your scaffold to a boralactone . Boralactones utilize a carboxyl group as an intramolecular ligand for the boron atom. Computational and kinetic analyses demonstrate that this specific stereoelectronic arrangement diminishes electron donation to the p-orbital of boron during the rate-limiting transition state of oxidation. This modification has been shown to increase oxidative stability by up to
-fold compared to standard boronic acids, making them highly suitable for biological contexts[3][7].
Part 3: Quantitative Stability Data
Understanding the half-lives and hybridization states of different boron derivatives is critical for selecting the right reagent for your workflow.
To prevent oxidative deboronation of highly sensitive alkyl or unhindered aryl boronic acids, strict inert atmosphere techniques are required[6].
Atmosphere Validation (Self-Validation Step 1): Before introducing your reagents, validate the glovebox atmosphere. Open a vial containing a few drops of diethylzinc or a titanium ketyl indicator. The absence of fuming (diethylzinc) or the persistence of a deep purple color (ketyl) confirms
and levels are < 1 ppm.
Preparation: Ensure all spatulas, glass vials with PTFE-lined caps, and weighing boats have been baked at 120°C overnight and brought into the antechamber while hot.
Manipulation: Weigh the required mass of the boronic acid derivative using the internal analytical balance. Transfer directly into a Schlenk flask or a vial equipped with a robust septum.
Storage: Seal the container tightly. For long-term storage, store the sealed vial in the glovebox freezer (-20°C) to thermodynamically suppress any residual degradation pathways.
Integrity Validation (Self-Validation Step 2): Dissolve a 1 mg aliquot in anhydrous, degassed
and seal it in an air-tight NMR tube. A and NMR scan should show a single boron species and the complete absence of phenolic protons (indicating zero oxidation).
Protocol B: In Situ "Slow-Release" Suzuki-Miyaura Coupling
This protocol utilizes MIDA boronates to rescue couplings of unstable 2-heteroaryl or vinyl boronic acids[4].
Caption: Slow-release mechanism of MIDA boronates preventing in situ decomposition during cross-coupling.
Reagent Assembly: To an oven-dried Schlenk flask, add the MIDA boronate (1.5 equiv), the aryl halide (1.0 equiv),
(5 mol%), SPhos ligand (10 mol%), and anhydrous (7.5 equiv).
Inertion: Evacuate and backfill the flask with ultra-high purity Argon three times.
Solvent Addition: Add a thoroughly degassed mixture of 1,4-dioxane and water (5:1 ratio, 0.07 M concentration relative to the aryl halide) via syringe.
Controlled Release & Coupling: Heat the reaction mixture to 60°C with vigorous stirring. At this temperature, the
slowly hydrolyzes the MIDA ligand over ~3 hours, releasing the unstable boronic acid into the catalytic cycle.
Reaction Validation (Self-Validation Step): Monitor the reaction via LC-MS or TLC. The system is self-validating if you observe the steady consumption of the MIDA boronate and the formation of the cross-coupled product without the detection of the protodeboronated byproduct (e.g., pyridine). If the protodeboronated byproduct appears, lower the temperature to 45°C to further slow the hydrolysis rate, ensuring the transmetalation step outpaces degradation.
References
Protodeboron
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boron
MIDA Boron
Technical Support Center: Purification of Air-Sensitive Organoboron Compounds - Benchchem, benchchem.com.
Improving the oxidative stability of boronic acids through stereoelectronic effects - Digitellinc, digitellinc.com.
Boronic Acid with High Oxidative Stability and Utility in Biological Contexts - ChemRxiv, chemrxiv.org.
Technical Support Center: Resolving Catalyst Poisoning by Amino Groups in Suzuki-Miyaura Couplings
Welcome to the Advanced Troubleshooting Hub. This guide is designed for researchers, process chemists, and drug development professionals dealing with the deactivation of palladium catalysts by unprotected amines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Hub. This guide is designed for researchers, process chemists, and drug development professionals dealing with the deactivation of palladium catalysts by unprotected amines. By understanding the mechanistic causality behind catalyst poisoning, you can engineer robust, self-validating reaction conditions.
Mechanistic Insights: The Root Cause of Amine Poisoning
Q: Why does the presence of a free primary or secondary amine halt my Suzuki coupling?A: The Suzuki-Miyaura cross-coupling relies on a delicate catalytic cycle involving an active Pd(0) species and a Pd(II) intermediate. Free amines (containing an active N-H group or a highly accessible lone pair) act as potent σ-donors. They outcompete the desired substrates and coordinate directly to the electrophilic Pd(II) center formed after oxidative addition. This results in the formation of highly stable, off-cycle bis(amino)-palladium complexes, leading to rapid catalyst erosion and the deposition of inactive "palladium black" 1.
Catalytic cycle of Suzuki coupling showing amine-induced deactivation vs. ligand-mediated rescue.
Q: How do specific ligands overcome amine poisoning without requiring protecting groups?A: The solution lies in manipulating the coordination sphere of the palladium center. Dialkylbiaryl phosphines (Buchwald ligands) such as XPhos and SPhos possess a highly sterically demanding "B-ring" 2. This bulk physically blocks the free amine from occupying the empty coordination sites on the Pd(II) intermediate. Furthermore, these ligands promote the formation of highly reactive monoligated Pd(0) species, accelerating the oxidative addition step so rapidly that amine coordination cannot compete 3.
Table 1: Quantitative Comparison of Ligand Efficacy for Amine-Containing Substrates
Ligand / Catalyst Type
Example
Typical Loading
Avg. Yield
Mechanism of Amine Tolerance
Dialkylbiaryl Phosphines
XPhos, SPhos
0.5 - 2 mol%
>85%
Steric bulk from the B-ring physically prevents bis-amine Pd(II) formation.
Air-Stable Divalent Pd
Pd(Amphos)₂Cl₂
1 mol%
>75%
High turnover rates (TON >10,000); stable against free amino and sulfur groups .
N-Heterocyclic Carbenes
PEPPSI-IPr
1 - 3 mol%
>80%
Strong σ-donation stabilizes Pd; massive steric shielding from diisopropylphenyl groups.
Standard Phosphines
PPh₃, dppf
5 - 10 mol%
<30%
Susceptible to rapid displacement by free amines; often results in reaction failure.
Substrate Modification: The Protonation Strategy
Q: If I cannot change my catalyst system, how can I modify the reaction conditions to prevent poisoning?A: Use the Protonation Strategy . By pre-treating the amine-containing substrate with an acid (e.g., HCl) to form an ammonium salt, the lone pair on the nitrogen is tied up in a covalent bond with a proton. This makes it electronically impossible for the nitrogen to act as a σ-donor to the palladium center 4. Because Suzuki couplings require a base to activate the boronic acid for transmetalation, this strategy requires a carefully balanced biphasic solvent system to ensure the boronic acid is activated while the amine remains largely protonated.
Decision tree for troubleshooting Suzuki-Miyaura couplings with amine-containing substrates.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in validation checkpoints. If a checkpoint fails, do not proceed to the next step; instead, refer back to the causality principles to adjust your parameters.
Protocol A: Suzuki Coupling of Unprotected Amines using Buchwald Precatalysts
This protocol utilizes a Generation 3 (G3) or Generation 4 (G4) Buchwald precatalyst to ensure rapid, quantitative generation of the active Pd(0) species before the amine can interfere 5.
Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dry flask with the unprotected amino-aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and XPhos Pd G3 (1–2 mol%).
Solvent Addition: Add degassed THF or 1,4-dioxane (0.2 M concentration).
Validation Checkpoint 1: The solution should be homogeneous. If the precatalyst does not dissolve, warm gently. A color shift from yellow to deep red/orange indicates the successful generation of the active Pd(0) species.
Base Addition: Add a degassed aqueous solution of K₃PO₄ (2.0–3.0 equiv).
Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring.
Validation Checkpoint 2: Draw an aliquot at 30 minutes for LCMS analysis. You should observe <10% starting material. If the solution has turned completely black and precipitated solid Pd metal, the steric bulk was insufficient, and oxidative addition failed. Switch to a bulkier ligand (e.g., RuPhos) or proceed to Protocol B.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: The Biphasic Protonation Strategy
Use this protocol when bulky ligands are unavailable or incompatible with your specific substrate.
Salt Formation: Dissolve the amino-aryl halide in minimal Et₂O or THF. Add 1.1 equivalents of anhydrous HCl in dioxane.
Validation Checkpoint 1: Immediate precipitation of the ammonium salt confirms the successful protection of the nitrogen lone pair. Isolate the salt via filtration.
Reaction Setup: Charge a flask with the ammonium salt (1.0 equiv), boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).
Biphasic Solvent & Base Control: Add a 1:1 mixture of Toluene and Water. Add a mild base, such as Na₂CO₃ (2.5 equiv). The biphasic nature ensures the base slowly deprotonates the boronic acid at the interface for transmetalation, while the amine remains largely protonated in the aqueous layer.
Validation Checkpoint 2: Monitor the pH of the aqueous layer. It must remain mildly basic (pH 8-9). If the pH spikes >10, the amine will deprotonate, coordinate to the Pd, and poison the catalyst.
Execution & Workup: Heat to 90 °C for 4-8 hours. Cool, neutralize with saturated NaHCO₃ to liberate the free amine product, extract with EtOAc, and purify.
References
Abdullaev, S. S., et al. "Poisoning and deactivation of palladium catalysts." ResearchGate.
Sigma-Aldrich. "Buchwald Ligands." Sigma-Aldrich.
RSC Publishing. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Publishing.
ChemRxiv. "Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings." ChemRxiv.
TCI Chemicals. "Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides." Tokyo Chemical Industry Co., Ltd.
Pinacol Ester vs. Free Boronic Acid: A Kinetic and Practical Reactivity Guide
Executive Summary: The "Prodrug" Paradigm In high-throughput medicinal chemistry, the choice between a free boronic acid (B(OH)₂ ) and its pinacol ester (Bpin ) is often treated as a matter of commercial availability. Ho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Prodrug" Paradigm
In high-throughput medicinal chemistry, the choice between a free boronic acid (B(OH)₂ ) and its pinacol ester (Bpin ) is often treated as a matter of commercial availability. However, from a mechanistic standpoint, Bpin should be viewed as a "prodrug" of the boronic acid.
Free Boronic Acid: The active species. Offers rapid transmetallation but suffers from poor stability (protodeboronation, trimerization) and difficult purification.
Pinacol Ester: A stable precursor.[1] It generally requires in-situ hydrolysis to the free acid to participate in the Suzuki-Miyaura cycle efficiently. It offers superior handling and "slow-release" kinetics that can protect sensitive substrates.
Quick Decision Matrix
Feature
Free Boronic Acid [B(OH)₂]
Pinacol Ester [Bpin]
Winner
Reactivity (Transmetallation)
High ()
Low (); usually requires hydrolysis
Acid
Atom Economy
High
Low (Pinacol waste)
Acid
Storage Stability
Low (Dehydrates to boroxines)
High (Bench stable)
Ester
Chromatography
Poor (Streaks on Silica)
Excellent
Ester
Protodeboronation Risk
High (Rapid decomposition)
Moderate (Mitigated by slow release)
Ester
Mechanistic Divergence: The Hydrolysis Bottleneck
Contrary to early assumptions, Bpin derivatives rarely undergo transmetallation directly. Detailed kinetic studies (Denmark, Lloyd-Jones) reveal that under typical aqueous-base Suzuki conditions, hydrolysis is the rate-determining step for Bpin.
The "Hydrolysis-First" Pathway
The steric bulk of the pinacol methyl groups prevents the formation of the necessary pre-transmetallation complex with the Palladium(II)-hydroxo species. Therefore, Bpin must first hydrolyze to the boronic acid (or trihydroxyboronate) to react.
Figure 1: The Mechanistic Pathway.[1][2][3] Note that Bpin does not enter the cycle directly; it must be converted to the active Acid/Boronate species first.
Stability & Protodeboronation: The "Slow Release" Advantage
One of the most critical failures in Suzuki coupling is protodeboronation (replacement of the boron group with a proton), particularly with 2-heteroaryl substrates (e.g., 2-pyridine boronic acid).
The Paradox of Stability
While Bpin is physically stable on the shelf, it is not immune to protodeboronation in the reaction flask.
Mechanism: Protodeboronation typically occurs on the free boronic acid or the boronate anion.
The Bpin Advantage: Because Bpin hydrolyzes slowly, it keeps the instantaneous concentration of the unstable free acid low. This "slow release" mechanism favors the productive cross-coupling over the second-order decomposition pathways.
Field Insight: If your 2-pyridyl boronic acid coupling yields <10%, switch to the Bpin ester. The ester acts as a reservoir, releasing the active species only as fast as the catalyst can consume it.
Experimental Protocols
Protocol A: Rapid Coupling with Free Boronic Acids
Best for: Stable aryl substrates, scale-up (cost-efficiency).
Reagents:
Aryl Bromide (1.0 equiv)
Aryl Boronic Acid (1.2 equiv)
Pd(dppf)Cl₂ (3 mol%)
K₂CO₃ (2.0 M aq, 3.0 equiv)
Dioxane (0.2 M)
Method:
Charge solids into a vial.
Add Dioxane and K₂CO₃ solution.
Sparge with N₂ for 5 mins.
Heat to 80°C for 2-4 hours.
Note: Reaction is usually complete quickly due to rapid transmetallation.
Protocol B: "Slow Release" Coupling with Pinacol Esters
Best for: Unstable heteroaromatics, substrates prone to protodeboronation.
Reagents:
Aryl Bromide (1.0 equiv)
Aryl-Bpin (1.5 equiv) — Excess needed due to slower activation.
Crucial Step: The solvent system must contain water and a miscibility agent (Butanol or Dioxane) to facilitate the hydrolysis of Bpin. Anhydrous conditions will stall the reaction unless specialized bases (fluorides) are used.
Heat to 100°C.
Monitor consumption of Bpin. If Bpin remains but Ar-Br is consumed, the hydrolysis was too slow; add more water or increase base strength (KOH).
Protocol C: Purification of Bpin (The Boric Acid Silica Trick)
Problem: Boronic esters can hydrolyze on silica gel, leading to streaking and yield loss.
Solution: Block the silica's active sites.
Method:
Prepare "Boric Acid Silica": Dissolve boric acid (H₃BO₃) in MeOH. Add silica gel.[4][5][6] Remove solvent in vacuo.
Use this treated silica for the column.
The boric acid saturates the silica surface, preventing the Bpin from interacting/hydrolyzing.
Result: Sharp peaks and >95% recovery of pinacol esters.
Decision Logic for Reagent Selection
Use this flow to select the correct reagent for your specific campaign.
Figure 2: Reagent Selection Decision Tree.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[7] Link
Key Insight: Definitive review on the stability and reactivity differences, establishing the "slow release" concept.
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura cross-coupling reaction. Science, 352(6283), 329-332. Link
Key Insight: Mechanistic proof of the hydroxo-palladium p
Hitosugi, S., et al. (2012).[4] A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.[4][6][8][9] Chemistry Letters, 41(9), 972-973. Link
Key Insight: The boric-acid impregn
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Key Insight: Kinetics of decomposition for 2-pyridyl systems.
4-Chloro-2-piperidinophenylboronic acid vs 2-morpholinophenylboronic acid reactivity
An in-depth technical comparison of 4-Chloro-2-piperidinophenylboronic acid and 2-morpholinophenylboronic acid requires moving beyond basic structural differences to understand the kinetic thermodynamics governing their...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison of 4-Chloro-2-piperidinophenylboronic acid and 2-morpholinophenylboronic acid requires moving beyond basic structural differences to understand the kinetic thermodynamics governing their behavior in cross-coupling reactions. Both reagents are critical building blocks in medicinal chemistry—particularly in the synthesis of biaryl motifs found in CNS therapeutics like COMT inhibitors[1] and kinase inhibitors.
However, their distinct steric profiles and electronic properties dictate divergent reactivity, primarily governed by the kinetic competition between productive transmetalation and destructive protodeboronation (PDB).
Structural & Electronic Profiling
The reactivity of ortho-amino substituted arylboronic acids is dominated by the nature of the cyclic amine and secondary ring substitutions.
Table 1: Physicochemical and Electronic Properties
Property
4-Chloro-2-piperidinophenylboronic acid
2-Morpholinophenylboronic acid
CAS Number
2096339-67-0
933052-52-9
Steric Hindrance (ortho)
High (Piperidine ring)
Moderate (Morpholine ring)
Electronic Effect (Ring)
Electron-deficient (4-Cl inductive withdrawal)
Neutral / Slightly electron-rich
Boron Lewis Acidity
High
Moderate
Primary Degradation Risk
Very High (Rapid Protodeboronation)
High (Protodeboronation)
Causality in Design:
Morpholine contains an oxygen atom, which exerts an electron-withdrawing inductive effect, making the amine less basic and less sterically demanding than piperidine. Conversely, piperidine is more basic, highly lipophilic, and bulkier. The addition of the 4-chloro substituent in 4-chloro-2-piperidinophenylboronic acid drastically alters the electronic landscape, increasing the Lewis acidity of the boron atom while simultaneously stabilizing the aryl anion intermediate formed during degradation.
Mechanistic Reactivity Analysis
To successfully couple these substrates, one must understand the kinetic pathways at play. Both boronic acids are highly susceptible to base-catalyzed protodeboronation, a known issue for ortho-substituted and electron-deficient arylboronic acids[2].
The Protodeboronation (PDB) Challenge
Under basic conditions, the boronic acid forms a boronate ate-complex. While this complex is necessary for transmetalation to the Palladium(II) center, it is also the direct precursor to degradation. The cleavage of the C-B bond via concerted ipso-protonation or heterolysis yields the des-boronated arene (Ar-H) and boric acid[2].
Because 4-chloro-2-piperidinophenylboronic acid contains an electron-withdrawing chlorine atom para to the boron, it stabilizes the developing negative charge on the ipso-carbon during the PDB transition state. Consequently, its half-life under standard aqueous basic conditions is significantly shorter than that of 2-morpholinophenylboronic acid .
Figure 1: Competing pathways of Suzuki-Miyaura transmetalation vs. protodeboronation.
Transmetalation Kinetics
To outcompete PDB, transmetalation must be accelerated. The ortho-piperidine group in the 4-chloro derivative presents greater steric hindrance than the morpholine group, increasing the activation energy required for the aryl group to transfer from boron to the Palladium(II) center. Standard catalysts like Pd(PPh3)4 often fail here because their transmetalation rate is slower than the rate of thermal protodeboronation[3].
To achieve high yields with these specific substrates, the protocol must utilize a highly active pre-catalyst and mild basic conditions to suppress PDB.
Figure 2: Optimized Suzuki-Miyaura workflow for ortho-amino substituted boronic acids.
Step-by-Step Methodology (Optimized for 4-Cl-2-pip-PBA)
This protocol is designed as a self-validating system. By tracking the des-boronated byproduct, you can quantitatively assess catalyst efficiency.
Solvent Preparation: Prepare a 4:1 mixture of 1,4-Dioxane and HPLC-grade H2O. Sparge with Argon for 30 minutes. Causality: Oxygen degrades the electron-rich XPhos ligand, stalling the catalytic cycle and allowing background PDB to consume the boronic acid.
Reagent Loading: To an oven-dried vial, add the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), and K3PO4 (2.0 equiv). Causality: K3PO4 is basic enough to form the ate-complex but mild enough to avoid accelerating heterolytic C-B bond cleavage[2].
Catalyst Addition: Add XPhos Pd G2 (2-5 mol%). Causality: XPhos Pd G2 forms the active Pd(0) species rapidly at room temperature. The bulky, electron-rich biaryl phosphine ligand forces reductive elimination and drastically accelerates transmetalation, outpacing PDB.
Reaction Initiation: Add the degassed solvent mixture, seal the vial under Argon, and heat to exactly 65°C. Causality: Lowering the temperature from the traditional 90-100°C to 65°C exponentially decreases the rate of thermal protodeboronation[3].
In-Process Control (IPC): At 1 hour and 3 hours, sample the reaction for LC-MS.
Self-Validation Metric: Monitor the ratio of the target biaryl mass to the Ar-H mass (des-boronated side product). A high Ar-H peak indicates that transmetalation is too slow, requiring a switch to an even more active catalyst (e.g., RuPhos Pd G3) or a milder base (e.g., KF).
Comparative Performance Data
The table below summarizes expected yields based on kinetic principles when coupling these boronic acids with a standard unhindered aryl bromide.
Table 2: Comparative Cross-Coupling Performance
Catalyst System
Base / Solvent / Temp
4-Cl-2-pip-PBA Yield
2-mor-PBA Yield
Primary Failure Mode
Pd(PPh3)4 (5 mol%)
Na2CO3 / Dioxane-H2O / 100°C
< 15%
~ 35%
Rapid Protodeboronation
Pd(dppf)Cl2 (5 mol%)
K2CO3 / Dioxane-H2O / 90°C
40%
65%
Sluggish Transmetalation
XPhos Pd G2 (2 mol%)
K3PO4 / Dioxane-H2O / 65°C
82%
91%
None (Optimized)
Summary
While 2-morpholinophenylboronic acid is generally more forgiving due to its neutral electronic profile and lower steric bulk, 4-Chloro-2-piperidinophenylboronic acid demands rigorous control over reaction kinetics. By selecting a highly active dialkylbiarylphosphine palladium pre-catalyst and strictly controlling temperature and base strength, researchers can successfully outcompete the accelerated protodeboronation pathway inherent to electron-deficient, ortho-substituted boronic acids.
References
Comt inhibitors - EP2938600B1 - Google Patents.[1]
Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry - ACS Publications.[3][Link]
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.[2][Link]
Technical Comparison: HPLC Purity Analysis Standards for Boronic Acid Derivatives
Executive Summary Boronic acids (R-B(OH)₂) and their ester derivatives are critical intermediates in Suzuki-Miyaura cross-coupling reactions.[1][2][3] However, they present a unique "analytical triad" of failure modes in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Boronic acids (R-B(OH)₂) and their ester derivatives are critical intermediates in Suzuki-Miyaura cross-coupling reactions.[1][2][3] However, they present a unique "analytical triad" of failure modes in HPLC: dehydration (boroxine formation), oxidation (deboronation), and silanol interaction (peak tailing).
Standard C18 Reverse-Phase HPLC often yields broad, split, or tailing peaks due to the empty p-orbital on the boron atom acting as a Lewis acid, coordinating aggressively with residual silanols on the stationary phase.
This guide objectively compares three analytical strategies to overcome these limitations:
The Inert Surface Approach: Using hybrid-silica columns with ethylene-bridged (BEH) or high-strength silica (HSS) technology.
The Chemo-Dynamic Approach: Using diol additives (Sorbitol/Mannitol) in the mobile phase.
The Derivatization Approach: Pre-column conversion to pinacol esters.
Part 1: The Core Challenge – The Boroxine Cycle
To analyze boronic acids accurately, one must understand that the analyte is rarely a single species in solution. It exists in a dynamic equilibrium between the monomeric acid and the trimeric anhydride (boroxine).
Mechanism of Analytical Failure
Lewis Acidity: The boron atom is electron-deficient. It binds to unreacted silanol groups (Si-OH) on the silica support, causing severe peak tailing.[4]
On-Column Hydrolysis: Pinacol esters, often used to "protect" the boronic acid, frequently hydrolyze back to the acid species during the run, leading to "saddle" peaks or baseline humps.
Visualization: The Boronic Equilibrium & Failure Modes
Figure 1: The dynamic equilibrium between boronic acid monomers and boroxine trimers, and the secondary interaction with stationary phase silanols.[5]
Part 2: Comparative Analysis of Methodologies
Strategy A: The "Inert Surface" Approach (Gold Standard)
This method relies on modern column hardware that eliminates the secondary interactions.
Mechanism: Uses Ethylene-Bridged Hybrid (BEH) or High-Strength Silica (HSS) particles where silanol activity is chemically suppressed or sterically shielded.
Best For: Routine QC, LC-MS applications (no non-volatile salts).
Strategy B: The "Dynamic Complexation" Approach (Mobile Phase Additive)
Mechanism: Adding a polyol (Sorbitol or Mannitol) to the mobile phase. The diol groups in the additive form a transient, cyclic boronate ester with the analyte in situ. This complex is more hydrophobic and sterically bulky, preventing silanol interaction.
Best For: Difficult separations where peak shape is terrible on standard columns; non-MS detectors (UV/DAD/ELSD).
Mechanism: Chemically converting the acid to a pinacol ester before injection.
Best For: GC-MS analysis. For HPLC, this is NOT recommended as a primary purity standard because the ester often hydrolyzes on-column, creating artifacts.
Data Comparison Table
Feature
Strategy A: Inert Surface (HSS T3)
Strategy B: Sorbitol Additive
Strategy C: Pinacol Derivatization
Peak Symmetry (As)
Excellent (0.9 - 1.2)
Superior (0.95 - 1.05)
Variable (Risk of hydrolysis)
MS Compatibility
High (Volatile buffers)
Low (Sorbitol is non-volatile)
High
Sample Prep
Dilute & Shoot
Dilute & Shoot
Complex (Reaction required)
Linearity (R²)
> 0.999
> 0.999
> 0.98
Primary Risk
Column cost
Detector contamination (MS)
Artifact formation
Part 3: Experimental Protocols
Protocol 1: The "Inert Surface" Method (Recommended for LC-MS)
This protocol utilizes a high-coverage C18 phase designed to retain polar compounds and resist dewetting.
Column: Waters XSelect Premier HSS T3 (or equivalent Agilent Poroshell HPH), 4.6 x 100 mm, 3.5 µm.
Rationale: The sorbitol acts as a "sacrificial" ligand, saturating the coordination sphere of the boron atom so it cannot bind to the column silanols.
Warning: Do NOT use with Mass Spectrometry. Sorbitol will foul the source.
Part 4: Decision Matrix for Method Selection
Use this logic flow to select the appropriate validation method for your specific boronic acid derivative.
Figure 2: Decision tree for selecting the optimal HPLC methodology based on detection requirements and analyte behavior.
References
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using MaxPeak Premier Column Technology. Application Note 720007369. Link
Duval, F., et al. (2015).[8] "Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin." Journal of Chromatography A, 1417, 57-63.[8] Link
Xu, J., et al. (2012). "Strategies for the analysis of highly reactive pinacolboronate esters." Journal of Chromatography A, 1229, 216-222.[9] Link
Phenomenex. (2025).[10] "How to Reduce Peak Tailing in HPLC?" Technical Guide. Link
Chidella, K.S., et al. (2021). "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor." American Journal of Analytical Chemistry, 12, 74-86.[7] Link
A Comparative Crystallographic Guide to Ortho-Amino Phenylboronic Acids: Structure, Synthesis, and Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, phenylboronic acids stand out for their versatile reactivity and unique electronic properti...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, phenylboronic acids stand out for their versatile reactivity and unique electronic properties.[1] The introduction of an amino group, particularly in the ortho position, imparts a fascinating interplay of intra- and intermolecular forces that significantly influence their solid-state architecture and, by extension, their utility as pharmaceutical building blocks and enzyme inhibitors.[2][3] This guide provides an in-depth comparative analysis of the X-ray crystallography of ortho-amino phenylboronic acids and its isomers, offering field-proven insights into their structural nuances, crystallization protocols, and the causal relationships that govern their crystal packing.
The Significance of Aminophenylboronic Acids in Structural Biology and Drug Design
Phenylboronic acids are recognized as potent reversible inhibitors of serine proteases and other enzymes, where the boron atom forms a tetrahedral adduct with a catalytic serine residue, mimicking the transition state of substrate hydrolysis.[2][3] The amino group in aminophenylboronic acids can serve as a key interaction point within an enzyme's active site, enhancing binding affinity and selectivity.[2] Furthermore, the position of the amino substituent—ortho, meta, or para—dramatically influences the molecule's electronic properties, pKa, and three-dimensional shape, all of which are critical parameters in rational drug design.[4] X-ray crystallography provides the definitive map of these molecules' solid-state structures, revealing the subtle yet significant impact of substituent placement on their supramolecular assembly.
Comparative Crystallographic Analysis: Ortho vs. Meta and Para Analogs
The Case of 3-Aminophenylboronic Acid Monohydrate: A Study in Hydrogen-Bonded Dimers and Sheets
The crystal structure of 3-aminophenylboronic acid monohydrate provides a foundational example of the intricate hydrogen-bonding patterns characteristic of this class of compounds.[2][5] The molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds between their boronic acid groups, a common motif in phenylboronic acid crystal structures.[2][5] These dimers are further linked by water molecules, creating chains that are, in turn, connected by N—H⋯O hydrogen bonds to form extensive two-dimensional sheets.[2]
Insights from a Para-Substituted Analog: 4-Amino-3-fluorophenylboronic Acid
The crystal structure of 4-amino-3-fluorophenylboronic acid further underscores the role of both the amino and boronic acid groups in directing crystal packing.[6] In this structure, all three substituents on the benzene ring—the amino, fluoro, and boronic acid groups—are involved in hydrogen bonding, creating a robust three-dimensional network.[6] The presence of the fluorine atom introduces additional potential for weak interactions, influencing the overall packing arrangement.
Anticipated Features of Ortho-Amino Phenylboronic Acid
Based on the structures of its isomers and general principles of crystal engineering, we can anticipate several key features in the crystal structure of ortho-amino phenylboronic acid. The proximity of the amino and boronic acid groups in the ortho position allows for the possibility of intramolecular hydrogen bonding between an N-H donor and an O-H acceptor of the boronic acid, or vice versa. This could lead to a more planar and rigid molecular conformation compared to the meta and para isomers. In the solid state, this intramolecular interaction would compete with the intermolecular hydrogen bonding typically observed in phenylboronic acids, potentially leading to unique packing motifs.
The interplay between the amino and boronic acid groups in the ortho position can also influence the acidity of the boronic acid and the basicity of the amino group, which in turn affects the strength and nature of the intermolecular hydrogen bonds formed.
Experimental Protocols: From Synthesis to Single Crystal
The successful crystallographic analysis of aminophenylboronic acids hinges on the synthesis of high-purity material and the careful execution of crystallization experiments.
Synthesis of Ortho-Amino Phenylboronic Acid
A common route for the synthesis of 2-aminophenylboronic acid involves the reduction of 2-nitrophenylboronic acid.
Step-by-Step Protocol:
Dissolution: Dissolve 2-nitrophenylboronic acid in methanol.
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution.
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere at atmospheric pressure for 2-4 hours.
Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), remove the catalyst by filtration through Celite.
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford 2-aminophenylboronic acid.
Crystallization of Aminophenylboronic Acids
Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires screening of multiple conditions.
General Guidance for Crystallization:
Purity is Paramount: Start with material of the highest possible purity (>95%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction.
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For aminophenylboronic acids, polar solvents or mixtures are often a good starting point. For example, 3-aminophenylboronic acid monohydrate has been crystallized from a mixture of benzene, methanol, and water.[2]
Slow is Better: The goal is to allow molecules to slowly and orderly assemble into a crystal lattice. Rapid precipitation will likely result in an amorphous solid or microcrystalline powder.
Recommended Crystallization Techniques:
Slow Evaporation:
Dissolve the compound in a suitable solvent in a small vial.
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
Vapor Diffusion (Hanging or Sitting Drop):
Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well of a crystallization plate containing a precipitant solution (a solvent in which the compound is less soluble).
Sitting Drop: Place a drop of the compound solution in a well of a crystallization plate, next to a larger reservoir of the precipitant solution.
Seal the plate and allow the vapor of the precipitant to slowly diffuse into the drop, gradually decreasing the solubility of the compound and inducing crystallization.
Data Presentation and Interpretation
A summary of the crystallographic data for 3-aminophenylboronic acid monohydrate is presented below to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.
Hydrogen-Bonded Dimers: The boronic acid groups form centrosymmetric R²₂(8) dimers via O-H···O hydrogen bonds.[2]
Hydrated Network: Water molecules play a crucial role in linking these dimers into one-dimensional chains.[2]
Sheet Formation: N-H···O hydrogen bonds between the amino groups and the boronic acid oxygen atoms connect the chains into two-dimensional sheets.[2]
Visualizing Experimental Workflows and Molecular Interactions
Diagrams are essential for conveying complex experimental workflows and the intricate networks of intermolecular interactions that define a crystal structure.
Experimental Workflow for X-ray Crystallography
Caption: A generalized workflow for the X-ray crystallographic analysis of aminophenylboronic acids.
Supramolecular Synthons in Aminophenylboronic Acids
Caption: Common hydrogen-bonding motifs (supramolecular synthons) in the crystal structures of aminophenylboronic acids.
Conclusion and Future Directions
The crystallographic analysis of ortho-amino phenylboronic acids and their isomers provides invaluable insights into the principles of molecular recognition and crystal engineering. The interplay of the amino and boronic acid functionalities gives rise to complex and often predictable hydrogen-bonding networks that dictate the solid-state architecture. A thorough understanding of these structures, facilitated by X-ray crystallography, is paramount for the rational design of novel therapeutics and functional materials. Future work in this area should focus on obtaining high-resolution crystal structures of the parent ortho-amino phenylboronic acid and its derivatives to enable a more direct and comprehensive comparative analysis. Furthermore, co-crystallization studies with biologically relevant molecules will continue to illuminate the role of these versatile compounds in medicinal chemistry.
References
Vega, A., Zarate, M., Tlahuext, H., & Höpfl, H. (2010). 3-Aminophenylboronic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1260. [Link]
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327. [Link]
Vega, A., Zarate, M., Tlahuext, H., & Höpfl, H. (2010). 3-Aminophenylboronic acid monohydrate. ResearchGate. [Link]
Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. [Link]
Sławomir, J. G., & Desiraju, G. R. (2016). Analysis of Hydrogen Bonds in Crystals. Molecules, 21(5), 599. [Link]
White, A. G., & Healy, E. R. (2014). Crystallization-induced amide bond formation creates a boron-centred tetrahedral complex. Griffith Research Online. [Link]
Calestani, G., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Infectious Diseases, 4(11), 1636-1647. [Link]
Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4967. [Link]
Kaur, H., et al. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. [Link]
A Senior Scientist's Guide to Palladium Ligands for Sterically Hindered Cross-Coupling Reactions
Abstract Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures critical to pharmaceutical and materials science. Howeve...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures critical to pharmaceutical and materials science. However, when substrates possess significant steric bulk around the reaction center, achieving high yields becomes a formidable challenge. This guide provides a comparative analysis of state-of-the-art palladium ligands designed to overcome these steric impediments. We will delve into the mechanistic origins of their efficacy, present head-to-head experimental data for challenging Suzuki-Miyaura and Buchwald-Hartwig couplings, and offer field-proven protocols to guide researchers in ligand selection and reaction optimization.
Introduction: The Challenge of Steric Hindrance
The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds via palladium catalysis has revolutionized drug development and materials science. Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are prized for their reliability and functional group tolerance. However, their efficiency can plummet when coupling partners are sterically demanding—for instance, involving di- or tri-ortho-substituted aryl halides or bulky secondary amines.
This steric clash impedes key steps in the catalytic cycle, primarily the initial oxidative addition of the aryl halide to the palladium(0) center and the final reductive elimination of the product.[1] Overcoming these hurdles requires a catalyst system that is not only highly reactive but also sterically tailored to accommodate bulky substrates. The solution lies in the rational design of ancillary ligands that coordinate to the palladium center, modulating its electronic and steric properties to promote efficient catalysis. This guide compares the performance of the two most successful classes of ligands for these demanding transformations: bulky biaryl monophosphines and N-heterocyclic carbenes (NHCs).
Mechanistic Hurdles in Hindered Couplings
The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions involves three primary steps: oxidative addition, transmetalation (for Suzuki) or base-mediated amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. Steric hindrance creates significant kinetic barriers at two of these stages.
Oxidative Addition: The reaction begins with the coordination and insertion of the Pd(0) catalyst into the aryl-halide bond. Bulky substituents near the halide can physically block the palladium complex from approaching, slowing this crucial initiation step.[1]
Reductive Elimination: This final, product-forming step requires the two coupling partners to be in close proximity within the palladium coordination sphere. Steric repulsion between bulky groups can distort the geometry of the intermediate complex, raising the energy barrier for C-C or C-N bond formation and leading to low yields or catalyst decomposition.[2]
The key to successful hindered coupling is to use a ligand that promotes the formation of a highly reactive, coordinatively unsaturated monoligated Pd(0) species, L-Pd(0).[3][4] This two-coordinate species is less sterically encumbered and more readily undergoes oxidative addition. Furthermore, the ligand's own bulk can then facilitate the reductive elimination step.
Caption: The catalytic cycle for Pd-catalyzed cross-coupling, highlighting sterically challenging steps.
Comparative Analysis of Ligand Classes
The development of ligands with large steric footprints and strong electron-donating abilities has been transformative. These features help stabilize the reactive monoligated palladium center and accelerate the key catalytic steps.
Pioneered by Stephen Buchwald, this class of ligands is characterized by a biaryl backbone with a phosphine group substituted at one ortho position and bulky groups on the phosphorus atom (e.g., dicyclohexyl or di-tert-butyl).[4] Ligands like XPhos , SPhos , and RuPhos are industry standards for challenging couplings.[3]
Mechanism of Action: Their significant bulk promotes the formation of the highly reactive L-Pd(0) species by disfavoring the formation of the less reactive bis-ligated L₂-Pd(0) complex.[4] The biaryl scaffold positions one of the aryl rings over the palladium center, which is thought to stabilize the complex and promote the difficult reductive elimination step.[4]
Performance: These ligands have proven exceptionally versatile and effective for a wide range of Suzuki-Miyaura reactions, including those with hindered aryl and heteroaryl chlorides.[5] They are also highly effective for Buchwald-Hartwig aminations.
3.2. N-Heterocyclic Carbenes (NHCs)
NHCs are another class of powerful ligands for palladium catalysis. They are typically more thermally stable than phosphine ligands and are even stronger σ-donors.[6] This strong electron donation increases the electron density on the palladium center, which can facilitate the oxidative addition step.
Mechanism of Action: The strong Pd-C bond in NHC complexes leads to robust and stable catalysts.[6] The steric bulk of the "wingtip" groups on the nitrogen atoms (e.g., isopropyl or mesityl groups) shields the metal center, promoting reductive elimination in a manner similar to bulky phosphines.[6][7]
Performance: In comparative studies for certain Buchwald-Hartwig aminations, NHC ligands have been shown to be superior to traditional phosphines, especially for challenging aryl chlorides, providing excellent yields where phosphines may falter.[7][8]
Spectroscopic Validation of Boronate Ester Formation: A Comparative Technical Guide
Executive Summary: The Analytical Challenge In the realm of dynamic covalent chemistry, the formation of boronate esters from boronic acids and diols is a cornerstone reaction. It drives technologies ranging from glucose...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Analytical Challenge
In the realm of dynamic covalent chemistry, the formation of boronate esters from boronic acids and diols is a cornerstone reaction. It drives technologies ranging from glucose sensing (e.g., continuous glucose monitors) to self-healing hydrogels and proteasome inhibitors (e.g., Bortezomib).
However, validating this formation is non-trivial due to the reversibility of the reaction. The ester exists in a dynamic equilibrium sensitive to pH, solvent, and concentration. A single analytical method is rarely sufficient.
This guide compares the three primary spectroscopic pillars—
B NMR , Fluorescence (ARS Assay) , and FT-IR —providing the experimental logic and protocols required to definitively prove esterification.
Comparative Method Selection Matrix
Use this table to select the appropriate validation method based on your specific experimental constraints.
Feature
B NMR Spectroscopy
Fluorescence (ARS Assay)
FT-IR Spectroscopy
Primary Output
Direct structural evidence (Hybridization state: vs ).
Functional group conversion (Solid-state/Surface).
Sensitivity
Low ( range required).
High ( to range).
Moderate (Solid or concentrated film).
Throughput
Low (Slow acquisition).
High (Plate-reader compatible).
High (Rapid scan).
Key Limitation
Requires high concentration; quartz tubes recommended for trace analysis.[2]
Indirect method (Competitive binding); requires specific pH.
Difficult to interpret in complex aqueous mixtures.
Best For
Structural Confirmation
Affinity Quantification
Material Characterization
Deep Dive:
B NMR Spectroscopy (The Structural Authority)
The Scientific Rationale
Boron-11 (
) is the gold standard for characterizing boronate esters because its chemical shift is directly correlated with the coordination number and hybridization of the boron center.
Free Boronic Acid: Typically exists as a trigonal planar (
) species in neutral organic solvents.
Boronate Ester: Upon binding a diol and reacting with a base (or if the diol is chelating enough to induce "tetrahedral character"), the boron center shifts to a tetrahedral anionic (
Buffer Selection: Use 0.1 M Phosphate or Carbonate buffer at pH 7.4 (or optimal pH for your specific boronic acid).
Expert Tip: Avoid buffers with diols (e.g., Tris) as they compete for the boron center.
Reporter Complex Formation: Mix Boronic Acid (
M) and ARS ( M). Allow 20 mins for equilibrium.
Signal: Fluorescence emission peaks at ~560-580 nm (Excitation ~460-485 nm).
Titration: Add the analyte diol in increasing concentrations.
Data Analysis: Plot Relative Fluorescence Intensity (
) vs. [Diol].
Calculation: Use the Benesi-Hildebrand method or non-linear regression to calculate the binding constant, referencing the known
of ARS-Boronic acid (approx for Phenylboronic acid).
Assay Logic Diagram
Caption: The ARS displacement workflow. High fluorescence indicates Boron-ARS binding; signal loss confirms Diol-Boron binding.
Deep Dive: FT-IR Spectroscopy (The Solid-State Solution)
The Scientific Rationale
For insoluble polymers, hydrogels, or Covalent Organic Frameworks (COFs), solution-state NMR is impossible. FT-IR provides a "fingerprint" of the B-O bond transformation.
Diagnostic Bands
To validate ester formation, look for the disappearance of acid peaks and the emergence of ester peaks.
Functional Group
Frequency ()
Trend upon Esterification
O-H Stretch (Boronic Acid)
~3200-3400 (Broad)
Decreases (Replaced by C-H/network bands).
B-OH Deformation
~1150 - 1200
Disappears/Diminishes .
B-O Stretch (Ester Ring)
1300 - 1400
Appears/Intensifies (Asymmetric stretch of B-O-C).
C-O Stretch
1000 - 1100
Shifts due to ring constraint.
Note: Bands around 1340
are particularly diagnostic for the B-O stretching in cyclic boronate esters.
References
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. Link(The seminal paper on the ARS fluorescence assay).
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link(The comprehensive textbook on Boron chemistry).
Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research, 46(2), 312-326. Link
Tomsho, J. W., & Benkovic, S. J. (2012). Elucidation of the mechanism of the reaction between phenylboronic acid and Alizarin Red S. The Journal of Organic Chemistry, 77(24), 11200-11209. Link
Nishiyabu, R., et al. (2011). Boronate self-assemblies with embedded Au nanoparticles: Preparation, characterization and their catalytic activities. Journal of Materials Chemistry, 21, 15216-15224. Link(Reference for FT-IR band assignments).
A Senior Application Scientist's Guide to Halo-Arylboronic Acids: Benchmarking 4-Chloro-2-piperidinophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning methodology for the cons...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning methodology for the construction of carbon-carbon bonds. Central to this transformation are arylboronic acids, a class of reagents whose versatility and functional group tolerance have made them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among these, halo-arylboronic acids offer a unique handle for further functionalization, with their reactivity and selectivity being a subject of continuous study and optimization.
This guide provides an in-depth technical comparison of 4-Chloro-2-piperidinophenylboronic acid against other halo-arylboronic acids. As a Senior Application Scientist, my aim is not to simply present data, but to provide a framework for understanding the interplay of electronic and steric effects that govern the performance of these reagents in the context of the Suzuki-Miyaura reaction. We will delve into the causality behind experimental choices, present self-validating protocols, and visualize the underlying chemical principles.
The Influence of Substitution on Arylboronic Acid Reactivity
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is a delicate balance of several factors, primarily its electronic and steric profile. The substituents on the phenyl ring play a crucial role in modulating these properties.
Electronic Effects: The acidity of the boronic acid, quantified by its pKa value, is a key determinant of its reactivity. The transmetalation step of the Suzuki-Miyaura catalytic cycle is facilitated by the formation of a boronate anion, which is more nucleophilic than the neutral boronic acid.[1][2] Electron-withdrawing groups (EWGs) on the aryl ring increase the acidity of the boronic acid (lower pKa), leading to a higher concentration of the reactive boronate species at a given pH. Conversely, electron-donating groups (EDGs) decrease acidity (higher pKa).[1]
Steric Effects: Substituents in the ortho position to the boronic acid group can introduce steric hindrance. This can impede the approach of the palladium catalyst, potentially slowing down the transmetalation step.[3] However, ortho substituents can also have more complex, sometimes beneficial, effects such as promoting reductive elimination or influencing the regioselectivity of the reaction.[1][3]
Comparative Analysis of Halo-Arylboronic Acids
To understand the potential performance of 4-Chloro-2-piperidinophenylboronic acid, we will compare it to a selection of other halo-arylboronic acids. The data presented in the following table is a combination of reported values and expert estimations based on established chemical principles, providing a useful framework for comparison.
Compound
Structure
Halogen
Other Substituent
Estimated pKa
Key Considerations
4-Chloro-2-piperidinophenylboronic acid
Chloro (para)
Piperidino (ortho)
~8.5
The ortho-piperidino group is a bulky, electron-donating substituent. It may sterically hinder the reaction but could also influence the catalytic cycle through coordination of the nitrogen to the palladium center. The para-chloro group is a weak electron-withdrawing group.
2-Chlorophenylboronic acid
Chloro (ortho)
None
~8.2
The ortho-chloro group is electron-withdrawing and introduces moderate steric bulk.
4-Chlorophenylboronic acid
Chloro (para)
None
~8.4
The para-chloro group is a weak electron-withdrawing group with no steric hindrance. It is a commonly used reagent in Suzuki couplings.[4]
2-Fluorophenylboronic acid
Fluoro (ortho)
None
~7.8
Fluorine is the most electronegative halogen, making this a relatively acidic boronic acid. The small size of fluorine results in minimal steric hindrance.
2-Bromophenylboronic acid
Bromo (ortho)
None
~8.3
Bromine is less electronegative than chlorine but larger, introducing more significant steric bulk.
2-Iodophenylboronic acid
Iodo (ortho)
None
~8.4
Iodine is the least electronegative of the common halogens and the largest, leading to the most significant steric hindrance in this series.
The Unique Case of 4-Chloro-2-piperidinophenylboronic Acid
The structure of 4-Chloro-2-piperidinophenylboronic acid presents an interesting case study. The para-chloro substituent provides a weak electron-withdrawing effect. The ortho-piperidino group, however, is a bulky, electron-donating group. This combination of opposing electronic effects and significant steric bulk makes its reactivity profile complex.
The nitrogen atom in the piperidine ring could potentially act as a coordinating ligand for the palladium catalyst. This could have several consequences:
Catalyst Sequestration: The piperidine nitrogen could bind to the palladium center, potentially sequestering the catalyst and inhibiting the reaction.
Directed Ortho-Metalation: In some cases, ortho-directing groups can facilitate C-H activation, although this is less common in the context of a Suzuki coupling.
Altered Reaction Pathway: Coordination could favor a different reaction pathway or influence the stability of catalytic intermediates.
Given these considerations, the choice of ligand on the palladium catalyst becomes even more critical when working with substrates like 4-Chloro-2-piperidinophenylboronic acid. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium(0) species and promote oxidative addition, and they may be necessary to outcompete the coordination from the piperidine nitrogen.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: A Self-Validating System
The following is a detailed, representative protocol for the Suzuki-Miyaura coupling of an ortho-substituted arylboronic acid with an aryl bromide. This protocol, adapted from a procedure for the coupling of 2-pyridyl nucleophiles, can serve as a starting point for the optimization of reactions with 4-Chloro-2-piperidinophenylboronic acid.[5]
Reaction: Suzuki-Miyaura coupling of 2-methoxyphenylboronic acid with 4-bromoanisole.
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-methoxyphenylboronic acid, 4-bromoanisole, Pd₂(dba)₃, SPhos, and K₃PO₄.
Seal the Schlenk tube with a rubber septum and evacuate and backfill with argon three times.
Add the degassed 1,4-dioxane and water via syringe.
Place the sealed tube in a preheated oil bath at 80 °C and stir for 12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Characterization (Expected):
¹H NMR: Signals corresponding to the protons of both aromatic rings and the methoxy groups.
¹³C NMR: Signals corresponding to the carbons of the biaryl backbone and methoxy groups.
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment described above.
Experimental Workflow for Suzuki-Miyaura Coupling
Conclusion and Future Directions
While a direct, data-driven comparison of 4-Chloro-2-piperidinophenylboronic acid with other halo-arylboronic acids is currently limited by the available literature, this guide provides a robust framework for understanding its potential reactivity. The interplay of the electron-donating, sterically bulky ortho-piperidino group and the electron-withdrawing para-chloro group suggests a complex reactivity profile that warrants further investigation.
Future work should focus on systematic experimental studies to determine the physicochemical properties (pKa, solubility) of 4-Chloro-2-piperidinophenylboronic acid and to benchmark its performance in Suzuki-Miyaura couplings against a range of halo-arylboronic acids under standardized conditions. Such studies will not only elucidate the specific role of the piperidine substituent but also contribute to a deeper understanding of the factors governing reactivity and selectivity in this fundamentally important reaction.
References
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link][1][3]
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides. PMC. [Link]
The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]
SYNTHESIS OF ARYLPYRIDINES BY Pd(II) COORDINATION POLYMER CATALYZED C–C COUPLING. Chemistry of Heterocyclic Compounds. [Link]
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Chemistry Portal. [Link]
Comparative yields for Suzuki‐Miyaura couplings of (A)... ResearchGate. [Link]
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]
Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. PMC. [Link]
Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. MDPI. [Link]
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]
Executive Summary Effective disposal of 4-Chloro-2-piperidinophenylboronic acid requires strict adherence to Halogenated Organic Waste protocols.[1][2][3] Unlike standard organic reagents, the presence of the chlorine su...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Effective disposal of 4-Chloro-2-piperidinophenylboronic acid requires strict adherence to Halogenated Organic Waste protocols.[1][2][3] Unlike standard organic reagents, the presence of the chlorine substituent at the C4 position mandates segregation from non-halogenated solvents to prevent regulatory non-compliance and hazardous downstream incineration byproducts (dioxins).[1][2] This guide outlines the specific segregation, containment, and regulatory workflows required for this compound.[1][2][4][5][6]
Part 1: Chemical Profile & Hazard Identification
To dispose of a chemical safely, one must understand its reactive moieties. 4-Chloro-2-piperidinophenylboronic acid presents a triad of functional groups that dictate its waste stream.[1][2]
Functional Group
Chemical Behavior
Disposal Implication
Aryl Chloride (C-Cl)
Thermal stability; precursor to dioxins if incinerated improperly.[1][2][3]
CRITICAL: Must be classified as Halogenated Waste .[1][2][3] Never mix with general organic solvents.[1][2][3]
Boronic Acid (-B(OH)₂)
Mildly acidic; forms cyclic boroxines upon dehydration.[1][2][3] Generally stable but can be an irritant.[1][2][3]
Compatible with standard organic waste streams; no special deactivation required usually.[1][2][3]
Piperidine (Cyclic Amine)
Basic functionality; potential for salt formation with strong acids.[1][2][3]
Avoid mixing with concentrated oxidizing acids (e.g., Nitric Acid) in waste drums to prevent exothermic reactions.[1][2][3]
GHS Hazard Classification:
H315/H319: Causes skin and serious eye irritation.[1][2][3][6][7]
H335: May cause respiratory irritation.[1][2][3][6]
H302: Harmful if swallowed (Typical of boronic acids).[1][2][3][6]
Part 2: Waste Stream Segregation (The Core Directive)
The most common compliance violation in drug development labs is the commingling of halogenated and non-halogenated waste.[2][3]
The "Halogen Rule"
Because this molecule contains Chlorine , it—and any solution containing it—must be treated as Halogenated Waste .[1][2][3]
Why? Halogenated waste requires incineration at significantly higher temperatures (>1100°C) compared to non-halogenated organics.[1][2][3]
The Risk: Mixing this compound into a non-halogenated drum (e.g., Acetone/Methanol waste) creates a "hot load" that, if incinerated at lower standard temperatures, releases toxic hydrochloric acid gas and carcinogenic dioxins into the atmosphere.[1]
Compatibility Matrix
Before disposal, ensure the waste container does not contain incompatible residues.[1][2]
Waste Stream
Compatibility with 4-Chloro-2-piperidinophenylboronic acid
Applicable for: Filtrates from Suzuki couplings or recrystallization solvents containing the compound.[1][2]
Stream Identification: Confirm the solvent base.[1][2][3]
If solvent is DCM/Chloroform: Halogenated Stream .[1][2][3]
If solvent is Methanol/Ether/DMF: STILL Halogenated Stream (The presence of the solute renders the entire mixture halogenated).[1][2][3]
pH Check: Ensure the waste solution is not highly acidic (pH < 4) or basic (pH > 10).[1][2][3] Neutralize if necessary to prevent container degradation.[1][2][3]
Transfer: Pour into the "Halogenated Organic Waste" carboy (typically red or yellow safety cans).
Log Entry: Record the volume and specific chemical name on the carboy's log sheet immediately.
Part 4: Visual Decision Logic
The following diagram illustrates the decision-making process for disposing of this specific compound to ensure compliance.
Figure 1: Decision tree for the segregation of halogenated aryl boronic acid waste. Note that non-halogenated solvents become halogenated waste streams once this compound is dissolved in them.[1][3]
Part 5: Spill Management (Immediate Response)[2]
In the event of a benchtop spill, autonomy and speed are key.[1][2]
Dry Spill (Powder):
Do not use compressed air or vigorous sweeping (risk of inhalation).[1][2][3]
Cover with wet paper towels to suppress dust.[1][2][3]
Scoop into a bag using a dustpan or stiff card.[1][2][3]
Wipe area with water and soap; dispose of all cleanup materials as Solid Hazardous Waste .[1][2][3]
Cover with an absorbent pad or vermiculite.[1][2][3]
Crucial: If the solvent is flammable (e.g., THF), remove ignition sources.[1]
Collect absorbent material into a sealed bag and label as Hazardous Waste (Debris) .[1][2][3]
Part 6: Regulatory Grounding[1][2][3]
This protocol is designed to ensure compliance with the following frameworks:
EPA RCRA (Resource Conservation and Recovery Act): While this specific compound may not have a unique "P" or "U" list code, it is classified under 40 CFR 261.3 as a characteristic hazardous waste due to toxicity and the presence of halogenated organic compounds (HOCs) [1].[1][3]
Land Disposal Restrictions (LDR): Halogenated organics are strictly regulated under LDRs, prohibiting their disposal in standard landfills or via sewer systems [2].[1][2][3]
References
U.S. Environmental Protection Agency. (2024).[1][2][3] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]
U.S. Environmental Protection Agency. (2024). Land Disposal Restrictions for Hazardous Wastes. Retrieved from [Link]
Personal protective equipment for handling 4-Chloro-2-piperidinophenylboronic acid
Topic: Personal protective equipment for handling 4-Chloro-2-piperidinophenylboronic acid Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary 4-Chloro-2-piperidinophenylboronic...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling 4-Chloro-2-piperidinophenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
4-Chloro-2-piperidinophenylboronic acid is a specialized organoboron building block used primarily in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. As a functionalized aryl boronic acid containing a basic piperidine moiety and a halogen, it presents a dual hazard profile: the potential for respiratory/contact irritation typical of boronic acids, combined with the acute toxicity risks associated with piperidine derivatives.
Critical Hazard Profile (Derived GHS):
Skin/Eye Irritation: High probability (H315, H319). The piperidine ring increases basicity, potentially exacerbating skin corrosion risks compared to neutral boronic acids.
STOT-SE (Respiratory): Inhalation of dust may cause significant respiratory tract irritation (H335).
Acute Toxicity (Oral): Treat as Harmful if Swallowed (H302) due to the piperidine pharmacophore.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
PPE Category
Standard Requirement
Technical Justification
Hand Protection
Double Nitrile Gloves (Min. thickness: 0.11 mm)
Permeation Resistance: Nitrile offers superior resistance to the organic solvents (e.g., DMF, Dioxane) typically used to dissolve this reagent. Latex is permeable to many organic carriers and should be avoided. Protocol: Inspect for pinholes. Change immediately upon splash contact.
Eye Protection
Chemical Safety Goggles (ANSI Z87.1)
Dust Defense: Standard safety glasses are insufficient for fine powders that can become airborne during weighing. Goggles provide a seal against dust entry.
Respiratory
N95 Respirator (or P100)
Inhalation Risk: Required if weighing outside a fume hood (not recommended). If handling >5g or in a drafty area, use a half-face respirator with P100 cartridges.
Body Protection
Lab Coat (Cotton/Poly blend) + Tyvek Sleeves
Exposure Control: Long sleeves are mandatory. Tyvek sleeves are recommended during scale-up (>10g) to prevent wrist/forearm exposure during transfer.
Operational Protocols
3.1. Receiving & Storage Logic
Boronic acids are prone to dehydration (forming boroxines) and protodeboronation (cleaving the C-B bond). The piperidine ring adds hygroscopic character.
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible.
Container: Tightly sealed with Parafilm or electrical tape to prevent moisture ingress.
3.2. Weighing & Transfer Workflow
Location:Chemical Fume Hood ONLY.
Static Control: Use an anti-static gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.
Dissolution: Dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) inside the hood before transporting it to the balance or reactor if precise solid weighing is difficult due to static.
3.3. Reaction Setup (Suzuki Coupling Context)
Causality: Oxygen promotes homocoupling of boronic acids and poisons Pd catalysts.
Degassing: Solvents must be degassed (sparged with
for 15 mins) before adding the boronic acid to prevent oxidative degradation.
Base Addition: Add the base (e.g.,
, ) last or as an aqueous solution to control the reaction exotherm.
Visualized Workflows
Figure 1: Safe Handling Decision Logic
This workflow dictates the operational path based on the quantity of reagent being handled.
Caption: Operational logic flow for minimizing exposure based on scale and physical properties.
Figure 2: Spill Response Protocol
Immediate actions to take in the event of a solid spill.
Caption: Decision tree for spill containment, prioritizing personnel evacuation for large uncontained spills.
Waste Disposal & Deactivation
Self-Validating Disposal System:
Do not assume this compound is neutral. The piperidine ring makes it a "Basic Organic" waste stream, while the boronic acid moiety can complicate heavy metal waste if mixed with Pd catalysts.
Solid Waste: Collect pure solid waste in a container labeled "Hazardous Waste - Solid - Toxic/Irritant" .
Liquid Waste (Reaction Mixtures):
If the reaction contains Palladium (Pd) or Copper (Cu), segregate into "Heavy Metal Organic Waste" .
If pure solvent washings: "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM were used).
Container Rinsing: Triple rinse empty vials with Acetone or Methanol. Add rinsate to the liquid waste stream.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor.
Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (Standard reference for Boronic Acid stability and handling).
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chlorophenylboronic acid (Analogous Hazard Data).
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